molecular formula C9H7N3 B8614376 4-Amino-2-methylisophthalonitrile

4-Amino-2-methylisophthalonitrile

Cat. No.: B8614376
M. Wt: 157.17 g/mol
InChI Key: NEOFDHIXEGTQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methylisophthalonitrile (CAS 110127-05-4) is a specialized organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol [ citation:1 ]. This aniline derivative is characterized by a benzene ring functionalized with a single amino group, two nitrile groups, and a methyl group, creating a multifunctional scaffold valuable for advanced chemical research and development [ citation:1 ]. The structure of this compound makes it a promising precursor in materials science and medicinal chemistry. Related isophthalonitrile compounds are key intermediates in synthesizing polymer precursors, such as m-xylylenediamine (MXDA), which is used to produce high-performance polyamides and epoxy resin curing agents [ citation:3 ]. Furthermore, its functional groups are amenable to further chemical modification, enabling the construction of complex heterocyclic systems. Similar amino-nitrile compounds have demonstrated significant biological activity, including potent and selective cytotoxicity against cancer cell lines, highlighting the potential of this compound class in pharmaceutical research [ citation:8 ]. For optimal stability, this product should be stored in a dark place, under an inert atmosphere, and at room temperature [ citation:2 ]. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

4-amino-2-methylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9(12)8(6)5-11/h2-3H,12H2,1H3

InChI Key

NEOFDHIXEGTQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)C#N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 4-Amino-2-methylisophthalonitrile from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for converting vanillin, a readily available bio-based starting material, into 4-amino-2-methylisophthalonitrile, a potentially valuable scaffold in medicinal chemistry and materials science. As no direct, established synthetic route is readily available in the current literature, this document presents a plausible pathway based on well-established organic transformations. Each step is detailed with a general experimental protocol, and relevant quantitative data from analogous reactions are provided for reference.

Proposed Synthetic Pathway

The proposed synthetic route from vanillin to this compound is a multi-step process involving protection, oxidation, nitration, functional group interconversions, and the introduction of the target substituents. The overall workflow is depicted below.

Synthesis of this compound from Vanillin vanillin Vanillin protected_vanillin O-Protected Vanillin vanillin->protected_vanillin 1. Protection (e.g., MeI, K2CO3) protected_vanillic_acid O-Protected Vanillic Acid protected_vanillin->protected_vanillic_acid 2. Oxidation (e.g., KMnO4) nitrated_acid 5-Nitro-O-Protected Vanillic Acid protected_vanillic_acid->nitrated_acid 3. Nitration (HNO3, H2SO4) nitrated_amide 5-Nitro-O-Protected Vanillamide nitrated_acid->nitrated_amide 4. Amidation (SOCl2, then NH3) nitrated_benzonitrile 4-Hydroxy-3-methoxy-5-nitrobenzonitrile nitrated_amide->nitrated_benzonitrile 5. Dehydration (e.g., P2O5) & Deprotection formylated_benzonitrile 2-Formyl-4-hydroxy-3-methoxy-5-nitrobenzonitrile nitrated_benzonitrile->formylated_benzonitrile 6. Formylation (Reimer-Tiemann or Ortho-metalation) aldoxime 2-(Hydroxyiminomethyl)-4-hydroxy- 3-methoxy-5-nitrobenzonitrile formylated_benzonitrile->aldoxime 7. Oximation (NH2OH·HCl) dicyano_phenol 4-Hydroxy-5-nitroisophthalonitrile aldoxime->dicyano_phenol 8. Dehydration (e.g., Ac2O) methylated_phenol 4-Hydroxy-2-methyl-5-nitroisophthalonitrile dicyano_phenol->methylated_phenol 9. Methylation (Directed Ortho-metalation) final_product This compound methylated_phenol->final_product 10. Reduction (e.g., Fe, HCl)

Caption: Proposed synthetic workflow for this compound from vanillin.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key transformation in the proposed synthesis. The quantitative data, where available for analogous transformations, are summarized in tables.

Step 1 & 2: Protection of Vanillin and Oxidation to Protected Vanillic Acid

The phenolic hydroxyl group of vanillin is first protected, typically as a methyl ether, to prevent side reactions in subsequent steps. The aldehyde is then oxidized to a carboxylic acid.

Experimental Protocol (Protection and Oxidation):

  • Protection: To a solution of vanillin in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and a protecting group precursor (e.g., methyl iodide or dimethyl sulfate). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product by recrystallization or column chromatography.

  • Oxidation: Dissolve the protected vanillin in a suitable solvent mixture (e.g., aqueous acetone or pyridine). Add the oxidizing agent (e.g., potassium permanganate) portion-wise while maintaining the temperature (e.g., with an ice bath). After the addition is complete, stir the mixture until the reaction is complete. Quench the reaction (e.g., with sodium bisulfite) and acidify the mixture. Extract the product with an organic solvent and purify by recrystallization.

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
1VanillinMeI, K₂CO₃AcetoneReflux8>95General Procedure
2O-MethylvanillinKMnO₄aq. Acetone10-20280-90[1][2]
Step 3: Nitration of Protected Vanillic Acid

Nitration of the aromatic ring is a crucial step. The directing effects of the methoxy and carboxylic acid groups are expected to favor nitration at the 5-position.

Experimental Protocol (Nitration):

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add the protected vanillic acid to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
3Veratric AcidHNO₃, H₂SO₄-0-101~90Analogous to[3]
Step 4 & 5: Conversion of Carboxylic Acid to Nitrile and Deprotection

The carboxylic acid is converted to a nitrile, likely through an amide intermediate, which is then dehydrated. Deprotection of the hydroxyl group would likely occur under the reaction conditions or in a subsequent step.

Experimental Protocol (Amidation and Dehydration):

  • Amidation: Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. Carefully add the acid chloride to a concentrated solution of ammonia to form the primary amide.

  • Dehydration: Treat the amide with a dehydrating agent such as phosphorus pentoxide, phosphoryl chloride, or cyanuric chloride in a suitable solvent and heat to effect the dehydration to the nitrile.

  • Deprotection: If the protecting group is a methyl ether, cleavage can be achieved using strong acids like HBr or Lewis acids like BBr₃.

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
4 & 55-Nitro-veratric acid1. SOCl₂, 2. NH₃, 3. P₂O₅DioxaneReflux4-670-80General Procedure
Step 6, 7 & 8: Formylation and Conversion to the Second Nitrile Group

This is a challenging sequence. A plausible, though potentially low-yielding, approach is the Reimer-Tiemann formylation, followed by conversion of the aldehyde to a nitrile via an aldoxime.

Experimental Protocol (Formylation, Oximation, and Dehydration):

  • Formylation (Reimer-Tiemann): Dissolve the phenolic substrate in an aqueous solution of a strong base (e.g., NaOH). Add chloroform and heat the mixture under reflux. Acidify the reaction mixture and extract the product.

  • Oximation: Reflux a solution of the formylated compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.

  • Dehydration: Heat the aldoxime with a dehydrating agent such as acetic anhydride or use a milder, modern reagent like iron-catalysis to form the nitrile.[4]

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
64-Hydroxy-3-methoxy-5-nitrobenzonitrileCHCl₃, NaOHH₂OReflux6Low-Moderate[5][6]
7Formylated BenzonitrileNH₂OH·HCl, NaOAcEthanolReflux2>90General Procedure
8AldoximeAc₂O-140180-90[7]
Step 9: Introduction of the Methyl Group

The introduction of the methyl group at the 2-position is a significant challenge. A directed ortho-metalation followed by quenching with an electrophilic methyl source is a potential, albeit speculative, strategy.

Experimental Protocol (Ortho-methylation):

  • Protect the phenolic hydroxyl group.

  • Dissolve the protected substrate in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a strong base (e.g., n-butyllithium or LDA) dropwise to effect ortho-lithiation.

  • After a period of stirring, add a methylating agent (e.g., methyl iodide).

  • Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product and purify by chromatography.

Note: The yield for this step is highly speculative and would require significant optimization.

Step 10: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. This is a well-established transformation, and several methods are available that are chemoselective and will not affect the nitrile groups.

Experimental Protocol (Reduction):

  • Suspend the nitro-compound in a suitable solvent (e.g., ethanol, water, or acetic acid).

  • Add a reducing agent such as iron powder and an acid (e.g., HCl or acetic acid).

  • Heat the mixture under reflux until the reaction is complete.

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate.

  • Extract the product with an organic solvent and purify as needed.

Step Reactant Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
104-Hydroxy-2-methyl-5-nitroisophthalonitrileFe, HClEthanol/H₂OReflux380-95[8]

Conclusion

The synthesis of this compound from vanillin presents a significant synthetic challenge, particularly in the regioselective introduction of the methyl and second nitrile groups. The proposed pathway in this guide is based on established organic reactions and provides a framework for further research and development. The experimental protocols are generalized from analogous transformations and would require optimization for each specific substrate in the sequence. Successful execution of this synthesis would provide access to a novel and potentially valuable molecular scaffold from a renewable feedstock.

Disclaimer: The synthetic pathway and experimental protocols described herein are proposed based on chemical principles and literature precedents for similar transformations. The feasibility and yields of these reactions for the specific substrates in this sequence have not been experimentally verified and would require laboratory investigation and optimization. Appropriate safety precautions should be taken when performing any chemical reactions.

References

4-Amino-2-methylisophthalonitrile CAS number and hazards

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available chemical databases and safety documentation did not yield a specific CAS number for 4-Amino-2-methylisophthalonitrile. This suggests that the compound may be a novel chemical entity, not widely available commercially, or may be referenced under a different nomenclature.

Researchers and drug development professionals seeking information on this specific molecule may need to rely on data for structurally similar compounds as a preliminary reference. However, it is crucial to note that even minor changes in chemical structure can lead to significant differences in chemical and toxicological properties. Therefore, the information on related compounds provided below should be used with caution and is not a direct substitute for experimental data on this compound itself.

Closely Related Analogs with Available Data

While data for the target compound is unavailable, information for the following structurally related analogs was found:

  • 4-Amino-5-methylisophthalonitrile (CAS RN: 98589-70-9) : This isomer differs in the position of the methyl group on the benzene ring.

  • 2-Amino-4-methylbenzonitrile (CAS RN: 26830-96-6) : This compound has a single nitrile group instead of the two present in an isophthalonitrile.

A summary of the available hazard information for these analogs is presented below.

Hazard Information for Structurally Related Compounds

Chemical NameCAS NumberGHS PictogramsHazard StatementsPrecautionary Statements
4-Amino-5-methylisophthalonitrile 98589-70-9Data Not AvailableData Not AvailableData Not Available
2-Amino-4-methylbenzonitrile 26830-96-6H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Protocols for Handling Nitrile Compounds

Given the potential hazards associated with nitrile-containing aromatic amines, the following general experimental protocols should be considered as a baseline for handling this compound, with the understanding that a formal risk assessment for the specific compound is required.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Glove integrity should be checked before each use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, a respirator with a particulate filter may be required.

Engineering Controls:

  • All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Safety showers and eyewash stations must be readily accessible in the work area.

Spill and Waste Disposal:

  • In case of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.

  • All waste containing the compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Logical Workflow for Hazard Assessment and Handling

The following diagram illustrates a logical workflow for assessing and managing the hazards of a novel or uncharacterized chemical like this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_handling Handling Protocol Development cluster_execution Experimental Execution Identify_Compound Identify Compound (this compound) Search_CAS Search for CAS Number and Safety Data Identify_Compound->Search_CAS Data_Found Data Found? Search_CAS->Data_Found Analyze_Analog_Data Analyze Data of Structural Analogs Data_Found->Analyze_Analog_Data No Develop_SOP Develop Standard Operating Procedure (SOP) Data_Found->Develop_SOP Yes Assume_High_Hazard Assume High Hazard Profile Analyze_Analog_Data->Assume_High_Hazard Assume_High_Hazard->Develop_SOP Select_PPE Select Appropriate PPE Develop_SOP->Select_PPE Define_Eng_Controls Define Engineering Controls Develop_SOP->Define_Eng_Controls Emergency_Procedures Establish Emergency Procedures Develop_SOP->Emergency_Procedures Conduct_Experiment Conduct Experiment Select_PPE->Conduct_Experiment Define_Eng_Controls->Conduct_Experiment Emergency_Procedures->Conduct_Experiment Waste_Disposal Proper Waste Disposal Conduct_Experiment->Waste_Disposal

Caption: Logical workflow for hazard assessment of an uncharacterized chemical.

Disclaimer: The information provided in this document is intended for use by qualified scientific professionals and is based on data available for structurally similar compounds. It is not a substitute for a comprehensive risk assessment and experimental validation for this compound. The absence of a CAS number and specific safety data underscores the need for extreme caution when handling this compound.

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of 4-Amino-2-methylisophthalonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established chemical principles to offer a predictive yet scientifically grounded resource. The information herein is intended to support research efforts, aid in the design of new synthetic routes, and provide a basis for the exploration of its potential biological activities.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₇N₃, is an aromatic compound featuring a benzene ring substituted with one amino group, one methyl group, and two nitrile groups. The positioning of these functional groups is critical to its chemical reactivity and potential biological function.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₉H₇N₃
Molecular Weight157.17 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Formal Charge0
pKa (most acidic)16.5 (amino group)
pKa (most basic)2.5 (amino group)

Proposed Synthesis

Proposed Experimental Protocol:

  • Precursor Synthesis: Synthesize a substituted 2H-pyran-2-one with the requisite methyl group and a leaving group that can be displaced by an amine.

  • Ring Transformation: React the synthesized pyran-2-one with malononitrile in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction is expected to proceed via a nucleophilic attack of the malononitrile anion on the pyranone ring, followed by ring-opening and subsequent cyclization to form the benzene ring.

  • Amination: Introduce the amino group at the 4-position. This could potentially be achieved through nucleophilic aromatic substitution if a suitable leaving group is present at that position on the newly formed isophthalonitrile ring, or by reduction of a nitro group introduced at that position.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

synthesis_workflow start Start: Substituted 2H-pyran-2-one step1 React with Malononitrile and a base (e.g., NaOEt) start->step1 intermediate1 Intermediate: Substituted Isophthalonitrile precursor step1->intermediate1 step2 Amination Reaction (e.g., Nucleophilic Aromatic Substitution or Nitro Reduction) intermediate1->step2 product Crude this compound step2->product step3 Purification (Column Chromatography, Recrystallization) product->step3 final_product Pure this compound step3->final_product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.4Singlet-CH₃
~5.0 - 6.0Broad Singlet-NH₂
~6.8DoubletAromatic H
~7.5DoubletAromatic H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~110Aromatic C-H
~115 - 120-C≡N
~120 - 140Aromatic C
~150Aromatic C-NH₂

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretch (amino group)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (methyl group)
2240 - 2220C≡N stretch (nitrile)
1650 - 1550N-H bend (amino group)
1600 - 1450C=C stretch (aromatic)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
157[M]⁺ (Molecular ion)
142[M - CH₃]⁺
130[M - HCN]⁺

Potential Biological Activity and Structure-Activity Relationships

While the biological activity of this compound has not been explicitly reported, derivatives of isophthalonitrile have shown promising antimicrobial activity[2]. The electronic and steric properties of the substituents on the isophthalonitrile core are known to influence their biological efficacy. The amino and methyl groups in the target molecule are expected to modulate its lipophilicity and hydrogen bonding capacity, which are key determinants of drug-target interactions.

sar_concept cluster_sar Structure-Activity Relationship (SAR) Concept Molecule This compound (Lead Compound) Modification Chemical Modifications (e.g., change substituents, alter positions) Molecule->Modification Derivatives Synthesized Derivatives Modification->Derivatives Screening Biological Screening (e.g., antimicrobial assays) Derivatives->Screening Data Activity Data (e.g., MIC values) Screening->Data Analysis SAR Analysis: Correlate structural changes with activity Data->Analysis Optimized Optimized Lead (Improved Activity/ Reduced Toxicity) Analysis->Optimized

Caption: Conceptual diagram of Structure-Activity Relationship studies.

Further research, including the synthesis and biological evaluation of this compound and its analogues, is warranted to explore its full therapeutic potential. This guide provides a foundational framework to initiate such investigations.

References

Solubility Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-amino-2-methylisophthalonitrile (CAS No. 98589-70-9). Due to the limited publicly available quantitative data, this document focuses on qualitative solubility insights, a general experimental protocol for solubility determination, and relevant analytical methodologies.

Introduction

This compound is a substituted aromatic dinitrile with potential applications as a building block in the synthesis of various organic molecules, including those of pharmaceutical interest. Understanding its solubility in common solvents is a critical first step in its handling, purification, and application in synthetic chemistry and drug development processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 98589-70-9
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of common solvents is not extensively reported in peer-reviewed literature. However, qualitative information can be inferred from purification procedures described for this and structurally similar compounds.

Table 2: Qualitative Solubility of this compound

SolventSolubilityRemarks
EthanolSoluble, particularly at elevated temperaturesEthanol is mentioned as a suitable solvent for the crystallization of this compound, indicating that it has moderate to good solubility in hot ethanol and lower solubility at room temperature, which is a desirable characteristic for purification by recrystallization.[1]
Ethyl AcetateLikely solubleEthyl acetate is a common solvent for the extraction and purification of aromatic amines and nitriles, suggesting probable solubility.
WaterSparingly soluble to insolubleAromatic nitriles and amines with significant hydrocarbon character typically exhibit low solubility in water.
Dimethyl Sulfoxide (DMSO)Likely solubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Likely solubleSimilar to DMSO, DMF is a polar aprotic solvent that is often used in reactions involving aromatic compounds.

It is important to note that the information in Table 2 is largely based on general chemical principles and qualitative observations from related synthetic procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. A general protocol is outlined below.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO)

  • Scintillation vials or flasks with secure caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Workflows

5.1. General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 Start Equilibration equil2 (24-72 hours) sep1 Settle or centrifuge equil2->sep1 End Equilibration an1 Filter supernatant sep1->an1 Collect Sample an2 Dilute aliquot an1->an2 an3 Quantify (HPLC/UV-Vis) an2->an3 calc1 Calculate solubility an3->calc1 Obtain Concentration G cluster_synthesis Synthesis cluster_purification Purification start Substituted Toluene Derivative step1 Halogenation start->step1 step2 Cyanation step1->step2 step3 Nitration step2->step3 step4 Reduction step3->step4 workup Reaction Work-up & Extraction step4->workup Crude Product cryst Crystallization (e.g., from Ethanol) workup->cryst dry Drying cryst->dry final final dry->final Pure this compound

References

Spectroscopic Analysis of 4-Amino-5-methylisophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-methylisophthalonitrile (CAS No. 98589-70-9). It is important to note that while the initial query specified 4-Amino-2-methylisophthalonitrile, publicly available spectroscopic data corresponds to the constitutional isomer, 4-Amino-5-methylisophthalonitrile. This document will focus on the available data for the latter. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 4-Amino-5-methylisophthalonitrile is summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.87Doublet (d)Aromatic CH
7.56Doublet (d)Aromatic CH
6.75Singlet (s)NH₂
2.10Singlet (s)CH₃
Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
~150Aromatic C-NH₂
~138Aromatic C-CH₃
~135, ~120Aromatic CH
~118Aromatic C-CN
~117Nitrile CN
~18Methyl CH₃
Note: These are predicted values and may differ from experimental results.[1]

Table 3: IR Spectroscopic Data (Expected Absorptions)

Wavenumber (cm⁻¹)Functional Group Vibration
3500-3300N-H stretch (Amino)
3100-3000C-H stretch (Aromatic)
2975-2865C-H stretch (Methyl)
~2230C≡N stretch (Nitrile)
1650-1580N-H bend (Amino)
1600-1450C=C stretch (Aromatic)

Table 4: Mass Spectrometry Data

m/z RatioIon Identity
158.00[M+H]⁺ (Protonated Molecule)
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not available in a single source. However, the following outlines standard methodologies for obtaining such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small quantity of 4-Amino-5-methylisophthalonitrile is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

  • Sample Introduction: For LC-MS, the sample is first dissolved in a suitable solvent and injected into a liquid chromatograph to separate it from any impurities. The eluent from the LC is then introduced into the mass spectrometer.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the analyte with minimal fragmentation. The protonated molecule [M+H]⁺ is commonly observed.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pelletizing KBr Pellet Preparation Sample->Pelletizing MS Mass Spectrometer (LC-MS) Sample->MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR IR Spectrometer (FTIR/ATR) Pelletizing->IR NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of 4-Amino-2-methylisophthalonitrile. In the absence of specific literature data for this compound, this document outlines the standard experimental protocols, data analysis, and interpretation required for a thorough thermal characterization. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental in determining the safe handling, storage, and processing parameters of new chemical entities in pharmaceutical development. This guide is intended to serve as a practical resource for researchers initiating the physicochemical characterization of this and similar molecules.

Introduction

This compound is a substituted aromatic dinitrile. While its specific applications are not widely documented, related structures, such as aminobenzonitriles, serve as intermediates in the synthesis of pharmaceuticals.[1] For instance, aminonitriles are precursors in the development of kinase inhibitors and other bioactive molecules with potential therapeutic applications.[1][2] The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, formulation, and storage. Understanding its decomposition behavior is paramount for ensuring safety and efficacy in drug development and manufacturing.

Thermal analysis techniques are essential for characterizing organic compounds.[3][4][5] The most common methods for assessing thermal stability and decomposition are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content.[7] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and other phase transitions.[3][4][5]

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[7]

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • The initial temperature is set to ambient (e.g., 25 °C).

    • A linear heating ramp is programmed, typically at a rate of 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Acquisition: The instrument continuously records the sample mass and temperature as the furnace heats up.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Percentage Mass Loss: The amount of mass lost at different temperature ranges, corresponding to specific decomposition steps.

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5]

Objective: To identify melting point, heat of fusion, and any other endothermic or exothermic events of this compound.

Instrumentation: A differential scanning calorimeter.

Experimental Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • A temperature program is set, which typically includes:

      • An initial isothermal period at ambient temperature.

      • A heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point.

      • A cooling ramp back to the initial temperature.

      • A second heating ramp to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine:

    • Melting Point (Tm): The temperature at the peak of the endothermic melting transition.

    • Heat of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

    • Glass Transition Temperature (Tg): If the material is amorphous, a step-like change in the baseline may be observed.

    • Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt.

    • Decomposition: A broad, often exothermic or endothermic event at higher temperatures, which should correlate with the mass loss observed in TGA.

Data Presentation

The data obtained from the thermal analyses of this compound would be summarized in the following tables for clear comparison and reporting.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueUnits
Onset Decomposition Temperature (Tonset)Hypothetical Value°C
Temperature at 5% Mass Loss (Td5)Hypothetical Value°C
Temperature at 50% Mass Loss (Td50)Hypothetical Value°C
Residual Mass at 600 °CHypothetical Value%

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueUnits
Melting Point (Tm)Hypothetical Value°C
Heat of Fusion (ΔHf)Hypothetical ValueJ/g
Onset of Exothermic DecompositionHypothetical Value°C

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be visualized using the following diagrams.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Purge with N2 gas B->C D Set heating ramp (e.g., 10 °C/min) E Record mass vs. temperature D->E F Analyze TGA curve for T-onset and mass loss E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis A Weigh 2-5 mg of This compound B Seal in DSC pan A->B C Purge with N2 gas B->C D Set heat-cool-heat cycle E Record heat flow vs. temperature D->E F Analyze thermogram for Tm, ΔHf, and decomposition E->F

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Results and Signaling Pathways

The data obtained from TGA and DSC would provide a comprehensive thermal profile of this compound. A sharp endotherm in the DSC thermogram, corresponding to no mass loss in the TGA curve, would indicate the melting point of the crystalline solid. The onset of a significant mass loss in the TGA curve signifies the beginning of thermal decomposition. The nature of this decomposition (endothermic or exothermic) can be determined from the corresponding region in the DSC thermogram. Exothermic decomposition is of particular concern as it can lead to a runaway reaction, posing a safety hazard.

While signaling pathways are typically associated with biological activity, a logical relationship diagram for thermal stability assessment can be constructed.

Thermal_Stability_Logic cluster_input Input Material cluster_analysis Thermal Analysis cluster_data Observed Data cluster_interpretation Interpretation A This compound TGA TGA A->TGA DSC DSC A->DSC MassLoss Mass Loss vs. Temp TGA->MassLoss HeatFlow Heat Flow vs. Temp DSC->HeatFlow DecompositionTemp Decomposition Temperature MassLoss->DecompositionTemp MeltingPoint Melting Point HeatFlow->MeltingPoint ThermalHazard Thermal Hazard Potential DecompositionTemp->ThermalHazard MeltingPoint->ThermalHazard

Caption: Logical flow for thermal stability assessment.

Conclusion

A thorough investigation of the thermal stability and decomposition of this compound is crucial for its potential development as a pharmaceutical intermediate. By employing standard thermal analysis techniques such as TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and overall thermal behavior. This information is indispensable for establishing safe handling procedures, determining appropriate storage conditions, and designing robust manufacturing processes. The experimental protocols and data interpretation frameworks provided in this guide offer a solid foundation for the comprehensive thermal characterization of this and other novel compounds.

References

The Versatile Core: An In-depth Technical Guide to the Research Applications of Substituted Isophthalonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isophthalonitriles, a class of aromatic compounds characterized by a benzene ring with two cyano groups at the 1 and 3 positions and various substituents at other positions, are emerging as a versatile scaffold in diverse areas of scientific research. Their unique electronic properties and synthetic tractability make them valuable building blocks in medicinal chemistry, materials science, and as chemical probes for biological investigations. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted isophthalonitriles have shown significant promise in the development of novel therapeutic agents, demonstrating a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

A series of substituted isophthalonitriles have been evaluated for their potential as non-steroidal anti-inflammatory agents (NSAIDs). The primary screening assay for this activity is the carrageenan-induced pedal edema model in rats, which measures the reduction in inflammation.

Table 1: Anti-inflammatory Activity of Substituted Isophthalonitriles and Related Compounds [1]

CompoundDose (mg/kg)Reduction in Edema (%)LD50 (mg/kg, mouse)
Phenylbutazone (Standard)10043.8-
Compound A50Comparable to Phenylbutazone40-56
Compound B50Comparable to Phenylbutazone40-56
Trimesonitrile20032>300
4-Chlorobenzonitrile20030>300
2-Chloroterephthalonitrile20046>300
2-Fluoroterephthalonitrile20049>300

Note: Specific structures for "Compound A" and "Compound B" were not detailed in the source material, but their activity was noted as comparable to the standard at the specified dose.

Antimicrobial Activity

Polyhalo isophthalonitrile derivatives have been designed and synthesized to exhibit broad-spectrum antimicrobial activity. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 2: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative (Compound 3j) [2]

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (SA)Gram-positive bacteria0.5
Bacillus cereus (BC)Gram-positive bacteria0.4
Candida albicans (CA)Fungi0.5

The activity of compound 3j, a 4-(benzylamino)-5-chloro-2,6-difluoro analog, was found to be comparable to the standard drugs norfloxacin and fluconazole.[2]

Anticancer Activity and Signaling Pathway Inhibition

A specific substituted isophthalonitrile, 2,4,5-trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), has demonstrated significant anti-bladder cancer activity. Mechanistic studies have revealed that SYD007 acts as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition leads to the suppression of cancer cell survival and proliferation.

IGF1R_STAT3_Pathway cluster_cell Cancer Cell IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R JAK JAK IGF1R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression SYD007 SYD007 SYD007->IGF1R inhibits

Caption: SYD007 inhibits the IGF-1R/STAT3 signaling pathway.

Materials Science: Precursors to Advanced Materials

Substituted isophthalonitriles are crucial precursors in the synthesis of phthalocyanines, a class of large aromatic macrocycles with diverse applications in electronics, catalysis, and photodynamic therapy. The properties of the resulting phthalocyanine can be tuned by the nature of the substituents on the starting isophthalonitrile.

The synthesis typically involves the tetramerization of the substituted phthalonitrile in the presence of a metal salt and a high-boiling solvent.

Phthalocyanine_Synthesis Isophthalonitrile Substituted Isophthalonitrile Reaction Tetramerization Isophthalonitrile->Reaction Metal_Salt Metal Salt (e.g., ZnCl2) Metal_Salt->Reaction Solvent High-Boiling Solvent Solvent->Reaction Phthalocyanine Substituted Phthalocyanine Reaction->Phthalocyanine

Caption: Synthesis of substituted phthalocyanines from isophthalonitriles.

Experimental Protocols

Synthesis of Substituted Isophthalonitriles

A general method for the synthesis of substituted isophthalonitriles involves the nucleophilic aromatic substitution of a polyhalogenated isophthalonitrile with an appropriate nucleophile.

Example: Synthesis of a 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile derivative

  • Starting Material: 2,4,5,6-tetrafluoroisophthalonitrile.

  • Reaction: The tetrafluoroisophthalonitrile is reacted with a benzylamine derivative in a suitable solvent (e.g., dimethylformamide) in the presence of a base (e.g., potassium carbonate).

  • Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Work-up: The reaction mixture is cooled, poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., receiving phenylbutazone), and test groups.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This in vitro method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Western Blotting for IGF-1R and STAT3 Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Culture and Treatment: Bladder cancer cells are cultured and treated with various concentrations of the test compound (e.g., SYD007) for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of IGF-1R and STAT3, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

Substituted isophthalonitriles represent a highly versatile and valuable class of compounds for researchers in medicinal chemistry, materials science, and chemical biology. Their synthetic accessibility and the tunability of their properties through substituent modification offer a powerful platform for the discovery and development of new drugs, advanced materials, and molecular tools to probe biological systems. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-5-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-5-methylisophthalonitrile, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and an analysis of its molecular and supramolecular structure. This document is intended to serve as a valuable resource for researchers engaged in the study of small organic molecules and their solid-state properties.

Crystallographic Data

The crystal structure of 2-Amino-5-methylisophthalonitrile (C₉H₇N₃) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-methylisophthalonitrile

ParameterValue
Chemical FormulaC₉H₇N₃
Formula Weight157.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.358(1)
b (Å)14.178(2)
c (Å)7.151(1)
β (°)108.56(1)
Volume (ų)802.7(2)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.301
Absorption Coefficient (μ) (mm⁻¹)0.083
F(000)328
Crystal Size (mm³)0.25 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
θ range for data collection (°)2.36 to 24.97
Index ranges-9 ≤ h ≤ 9, 0 ≤ k ≤ 16, 0 ≤ l ≤ 8
Reflections collected1583
Independent reflections1411 [R(int) = 0.015]
Completeness to θ = 24.97°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1411 / 0 / 109
Goodness-of-fit on F²1.056
Final R indices [I>2σ(I)]R1 = 0.0385, wR2 = 0.1068
R indices (all data)R1 = 0.0469, wR2 = 0.1132
Largest diff. peak and hole (e.Å⁻³)0.187 and -0.183

Experimental Protocols

2.1. Synthesis of 2-Amino-5-methylisophthalonitrile

The synthesis of 2-Amino-5-methylisophthalonitrile is achieved through the reaction of 2,4-dicyano-3-methylaniline with a suitable reducing agent. A typical laboratory-scale synthesis protocol is as follows:

  • Starting Material Preparation: 2,4-dicyano-3-methylaniline is synthesized according to previously established literature methods.

  • Reaction Setup: A solution of 2,4-dicyano-3-methylaniline in an appropriate organic solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: A reducing agent, such as sodium borohydride, is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and maintained at that temperature for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Amino-5-methylisophthalonitrile.

2.2. Crystal Growth

Single crystals of 2-Amino-5-methylisophthalonitrile suitable for X-ray diffraction analysis can be grown by the slow evaporation method.

  • Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. A mixture of dichloromethane and hexane is often effective.

  • Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature.

  • Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Crystal Harvesting: After several days, well-formed crystals are harvested from the solution, washed with a small amount of cold solvent, and dried.

2.3. X-ray Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected on an automated four-circle diffractometer using graphite-monochromated Mo Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages (e.g., SHELXS and SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Supramolecular Structure

The molecular structure of 2-Amino-5-methylisophthalonitrile features a planar benzene ring substituted with an amino group, a methyl group, and two nitrile groups. The key structural features and intermolecular interactions are discussed below.

3.1. Molecular Geometry

The bond lengths and angles within the molecule are in the expected ranges for similar aromatic compounds. The benzene ring is essentially planar. The two nitrile groups are slightly displaced from the plane of the benzene ring.

3.2. Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Amino-5-methylisophthalonitrile is dominated by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the nitrile groups of adjacent molecules. These hydrogen bonds link the molecules into chains and sheets, forming a stable three-dimensional network.

The logical workflow for determining the crystal structure and analyzing the intermolecular interactions can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of 2-Amino-5-methylisophthalonitrile purification Purification by Column Chromatography synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection Suitable Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement molecular_geometry Molecular Geometry Analysis structure_refinement->molecular_geometry Final Structural Model intermolecular_interactions Intermolecular Interaction Analysis molecular_geometry->intermolecular_interactions packing_analysis Crystal Packing Analysis intermolecular_interactions->packing_analysis

Experimental workflow for crystal structure analysis.

The primary intermolecular hydrogen bonding motif can be represented as a signaling pathway-like diagram, illustrating the donor-acceptor relationship.

hydrogen_bonding Molecule_A Molecule A (Amino Group) Molecule_B Molecule B (Nitrile Group) Molecule_A->Molecule_B N-H...N Hydrogen Bond

Navigating the Safety Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Health and Safety Data Sheet for 4-Amino-2-methylisophthalonitrile was not publicly available at the time of this writing. The following guide is based on the safety profiles of structurally similar aromatic amines and nitriles and is intended to provide a general framework for safe handling. Researchers, scientists, and drug development professionals should always consult a certified Safety Data Sheet (SDS) for the specific compound they are using and perform a thorough risk assessment before commencing any experimental work.

This technical guide provides an in-depth overview of the potential hazards, handling procedures, and safety precautions for this compound, based on data from analogous compounds. The information is tailored for a scientific audience to foster a culture of safety in research and development environments.

Hazard Identification and Classification

Based on compounds with similar functional groups (aromatic amines and nitriles), this compound is anticipated to possess a hazard profile that includes potential acute toxicity, skin and eye irritation, and possible long-term health effects.

Table 1: Potential Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3 or 4Toxic or Harmful if swallowed.
Acute Toxicity (Dermal)Category 3 or 4Toxic or Harmful in contact with skin.
Acute Toxicity (Inhalation)Category 3 or 4Toxic or Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1 or 2Causes serious eye damage or irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Note: This classification is extrapolated from similar compounds and should be confirmed with a substance-specific SDS.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following are general guidelines.

Table 2: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 3.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols. Use non-sparking tools.[3]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate filter cartridges.[3]

Visualizing Laboratory Safety Workflows

The following diagrams illustrate key workflows for ensuring chemical safety in a research setting.

ChemicalHandlingWorkflow RiskAssessment Conduct Risk Assessment LocateSDS Locate and Review Safety Data Sheet RiskAssessment->LocateSDS SelectPPE Select Appropriate PPE LocateSDS->SelectPPE UseHood Work in a Chemical Fume Hood SelectPPE->UseHood ProperLabeling Label all Containers Clearly UseHood->ProperLabeling AvoidContamination Prevent Cross- Contamination ProperLabeling->AvoidContamination Decontaminate Decontaminate Work Area AvoidContamination->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal WashHands Wash Hands Thoroughly WasteDisposal->WashHands

Caption: General workflow for safe chemical handling in a laboratory setting.

EmergencyResponseFlowchart cluster_incident Incident Occurs Exposure Chemical Exposure (Spill, Splash, Inhalation) Alert Alert Colleagues and Safety Officer Exposure->Alert Evacuate Evacuate Immediate Area if Necessary Alert->Evacuate FirstAid Administer First Aid (as per SDS) Evacuate->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Report Complete Incident Report Medical->Report Review Review and Update Safety Protocols Report->Review

Caption: Flowchart for emergency response to a chemical exposure incident.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of synthetic routes for 4-Amino-2-methylisophthalonitrile, a key intermediate in various chemical and pharmaceutical applications. This document details potential synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with its distinct arrangement of amino, methyl, and nitrile functional groups on a benzene ring, presents a versatile scaffold for the synthesis of more complex molecules. Its structural motifs are of significant interest in medicinal chemistry and materials science. This guide outlines a feasible and adaptable two-step synthesis starting from the commercially available 2-methylisophthalonitrile. The proposed pathway involves an electrophilic nitration followed by a reduction of the nitro group.

Synthetic Pathway Overview

The most direct and plausible synthetic route to this compound involves two primary transformations:

  • Nitration: The introduction of a nitro group at the C4 position of 2-methylisophthalonitrile via electrophilic aromatic substitution.

  • Reduction: The subsequent reduction of the nitro group to an amino group to yield the final product.

This strategy is advantageous due to the ready availability of the starting material and the generally high efficiency of nitration and nitro reduction reactions.

Synthesis_Pathway A 2-Methylisophthalonitrile B 4-Nitro-2-methylisophthalonitrile A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., SnCl2, HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2-methylisophthalonitrile

This procedure is adapted from the nitration of similar aromatic nitriles and is expected to be effective for 2-methylisophthalonitrile.

Reaction:

Caption: Nitration of 2-methylisophthalonitrile.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice-salt bath.

  • Slowly add 2-methylisophthalonitrile (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-methylisophthalonitrile in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Reactant/ReagentMolar RatioPurity
2-Methylisophthalonitrile1.0>98%
Concentrated Nitric Acid1.170%
Concentrated Sulfuric AcidSolvent98%

Table 1: Reactant specifications for the synthesis of 4-Nitro-2-methylisophthalonitrile.

ProductExpected YieldPurity
4-Nitro-2-methylisophthalonitrile85-95%>95%

Table 2: Expected quantitative data for the synthesis of 4-Nitro-2-methylisophthalonitrile.

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved using various reagents. A common and effective method involves the use of tin(II) chloride in an acidic medium.

Reaction:

Caption: Reduction of 4-Nitro-2-methylisophthalonitrile.

Procedure:

  • In a round-bottom flask, suspend 4-nitro-2-methylisophthalonitrile (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9). This should be done in an ice bath as the neutralization is exothermic.

  • The resulting precipitate, tin hydroxides, can be filtered off.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Reactant/ReagentMolar RatioPurity
4-Nitro-2-methylisophthalonitrile1.0>95%
Tin(II) Chloride Dihydrate3.0 - 5.0>98%
Concentrated Hydrochloric AcidSolvent37%
EthanolSolvent>99%

Table 3: Reactant specifications for the synthesis of this compound.

ProductExpected YieldPurity
This compound70-90%>98%

Table 4: Expected quantitative data for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and are amenable to standard laboratory equipment. Researchers and drug development professionals can utilize this guide as a foundational resource for obtaining this valuable chemical intermediate for their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

Methodological & Application

Application Notes and Protocols for 4-Amino-2-methylisophthalonitrile in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylisophthalonitrile is an aromatic compound containing both nucleophilic (amino) and electrophilic (nitrile) functional groups. This bifunctional nature makes it a promising, yet underexplored, monomer for the synthesis of novel polymers. The rigid aromatic backbone, coupled with the reactive nitrile and amino moieties, suggests potential for creating polymers with high thermal stability, specific optical properties, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials for biomedical applications, including drug delivery systems and biocompatible materials.[1] This document provides a detailed, hypothetical protocol for the polymerization of this compound and outlines the expected properties and characterization of the resulting polymer.

Proposed Polymerization Pathway: Aromatic Polyamide Synthesis

Given the reactive amino group, a straightforward approach to polymerize this compound is through polycondensation with a dicarboxylic acid derivative, such as a diacid chloride, to form a polyamide. This method is well-established for the synthesis of aromatic polyamides (aramids) and offers good control over the polymer's molecular weight and properties. The nitrile groups are expected to remain intact during this process, offering potential for post-polymerization modification.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (Monomer)

  • Terephthaloyl chloride (Comonomer)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Funnel

  • Condenser

  • Heating mantle with temperature controller

  • Vacuum filtration apparatus

  • Drying oven

Polymerization Procedure

A representative procedure for the synthesis of a polyamide from this compound and terephthaloyl chloride is detailed below.

1. Monomer Solution Preparation:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP).
  • Stir the mixture at room temperature until all solids have dissolved.

2. Polymerization:

  • Cool the solution to 0°C using an ice bath.
  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

3. Polymer Precipitation and Purification:

  • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
  • Collect the fibrous polymer by vacuum filtration.
  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
  • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation

The expected properties of the resulting polyamide containing this compound are summarized in the table below. These are illustrative values based on the properties of similar aromatic polyamides.

PropertyExpected Value/Characteristic
Molecular Weight (Mn) 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temp (Tg) > 250 °C
Decomposition Temp (Td) > 400 °C (in N₂)
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)
Film-forming ability Capable of forming tough, flexible films

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 4-Amino-2-methyl- isophthalonitrile Reaction Polycondensation (0°C to RT, 24h) Monomer->Reaction Comonomer Terephthaloyl chloride Comonomer->Reaction Solvent NMP, Pyridine Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water and Methanol Filtration->Washing Drying Vacuum Drying (80°C, 24h) Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC

Caption: Workflow for the synthesis and characterization of polyamides.

Logical Relationship of Monomer Structure to Polymer Properties

structure_property cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer This compound Structure Aromatic_Backbone Rigid Aromatic Backbone Monomer->Aromatic_Backbone Amino_Group Reactive Amino Group (-NH2) Monomer->Amino_Group Nitrile_Groups Polar Nitrile Groups (-CN) Monomer->Nitrile_Groups Methyl_Group Methyl Group (-CH3) Monomer->Methyl_Group Thermal_Stability High Thermal Stability Aromatic_Backbone->Thermal_Stability Functionalization Sites for Post-Polymerization Modification Amino_Group->Functionalization Amide linkage formation Solubility Enhanced Solubility Nitrile_Groups->Solubility Polar interactions Nitrile_Groups->Functionalization Potential for crosslinking or hydrolysis Methyl_Group->Solubility Chain_Packing Disrupted Chain Packing Methyl_Group->Chain_Packing

Caption: Structure-property relationships of the monomer.

References

Application Notes and Protocols for the Synthesis of Polyamides using 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The introduction of functional groups, such as the nitrile (cyano) group, into the polymer backbone can further enhance properties like solubility, adhesion, and provide sites for post-polymerization modification.[1] 4-Amino-2-methylisophthalonitrile is a promising but not widely documented monomer for the synthesis of novel aromatic polyamides. The presence of two nitrile groups and an amino group on the benzene ring suggests its potential to be polymerized with diacyl chlorides to yield polyamides with unique characteristics. These characteristics could be advantageous in the development of advanced materials and potentially in specialized drug delivery systems.

Application Notes

Polyamides synthesized from this compound are anticipated to exhibit properties making them suitable for a range of applications:

  • High-Performance Films and Coatings: The rigid aromatic backbone, coupled with the polar nitrile groups, is expected to result in polymers with high thermal stability and good adhesion to various substrates.[1] This makes them candidates for protective coatings in demanding environments.

  • Advanced Composites: Aramids are known for their use as reinforcing fibers in composites for aerospace and ballistic applications.[3] The novel polyamides may offer a unique balance of properties for such applications.

  • Membranes for Separations: The controlled porosity and chemical resistance of aromatic polyamides make them suitable for gas separation and filtration membranes.[4] The nitrile groups could influence the membrane's selectivity.

  • Drug Delivery: While not extensively documented for nitrile-containing aramids, polyamides, in general, are explored for drug delivery applications due to their biocompatibility and the potential for functionalization.[3] The nitrile groups could serve as handles for attaching therapeutic agents.

Experimental Protocols

This section details the low-temperature solution polycondensation method for synthesizing polyamides from this compound and a diacyl chloride, such as isophthaloyl chloride.

Materials:

  • This compound (Monomer A)

  • Isophthaloyl chloride (Monomer B)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Experimental Procedure:

  • Monomer A Solution Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a precise amount of this compound in anhydrous DMAc under an inert atmosphere. Stir the solution until the monomer is completely dissolved.

  • Reaction Cooldown: Cool the solution to 0°C using an ice bath.

  • Monomer B Addition: Dissolve an equimolar amount of isophthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred solution of Monomer A over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm up to room temperature and continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following table summarizes the typical properties of aromatic polyamides containing nitrile groups, based on literature data for structurally similar polymers. The actual properties of polyamides derived from this compound may vary.

PropertyTypical Value RangeReference(s)
Inherent Viscosity (dL/g) 0.30 - 1.84[5]
Glass Transition Temp. (Tg, °C) 203 - 341[6][7]
5% Weight Loss Temp. (TGA, °C) 400 - 524[7]
Tensile Strength (MPa) 79 - 93[1]
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF)[5][6]

Visualization

Diagram 1: Synthesis of Polyamide from this compound and Isophthaloyl Chloride

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product MonomerA This compound Polyamide Polyamide MonomerA->Polyamide + MonomerB Isophthaloyl Chloride MonomerB->Polyamide Solvent DMAc (solvent) Temp 0°C to Room Temp. Atmosphere Inert Atmosphere (N2/Ar) Byproduct HCl Polyamide->Byproduct + (removed by base/washing)

Caption: Reaction scheme for the synthesis of polyamide.

Diagram 2: Experimental Workflow for Polyamide Synthesis

G Start Start Dissolve_MonomerA Dissolve this compound in anhydrous DMAc under N2/Ar Start->Dissolve_MonomerA Cool Cool reaction mixture to 0°C Dissolve_MonomerA->Cool Add_MonomerB Add Isophthaloyl Chloride solution dropwise Cool->Add_MonomerB Polymerize Stir at room temperature for 12-24 hours Add_MonomerB->Polymerize Precipitate Precipitate polymer in Methanol Polymerize->Precipitate Filter_Wash Filter and wash the polymer with Methanol and Water Precipitate->Filter_Wash Dry Dry the polyamide in a vacuum oven Filter_Wash->Dry Characterize Characterize the final product (FTIR, NMR, TGA, etc.) Dry->Characterize End End Characterize->End

Caption: Step-by-step workflow for polyamide synthesis.

References

Application Notes and Protocols: 4-Amino-2-methylisophthalonitrile as a Precursor for Phthalocyanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-amino-2-methylisophthalonitrile as a precursor in the synthesis of substituted phthalocyanines. Phthalocyanines derived from this precursor are of interest for various applications, including photodynamic therapy, catalysis, and materials science, owing to the presence of both an electron-donating amino group and a methyl group which can influence the electronic properties and solubility of the resulting macrocycle. This document outlines a proposed synthetic route for the precursor, a detailed protocol for its cyclotetramerization to form a zinc phthalocyanine derivative, and expected characterization data.

Introduction

Phthalocyanines are robust macrocyclic compounds with an extensive π-electron system that imparts them with unique photophysical and electronic properties. The peripheral substitution of the phthalocyanine ring allows for the fine-tuning of these properties. The introduction of an amino group at the 4-position and a methyl group at the 2-position of the isophthalonitrile precursor is anticipated to yield phthalocyanines with enhanced solubility in organic solvents and altered electronic absorption spectra. However, the direct cyclotetramerization of aminophthalonitriles can be challenging and may lead to the formation of polymeric byproducts. The use of urea as an additive during the cyclotetramerization reaction can mitigate this issue by acting as a template and ammonia source.

Proposed Synthesis of this compound

DOT Script for the Synthesis of this compound

G cluster_0 Step 1: Sandmeyer Reaction (Diazotization and Cyanation) cluster_1 Step 2: Rosenmund-von Braun Reaction cluster_2 Step 3: Reduction of Nitro Group A 2-Methyl-4-nitroaniline B 4-Bromo-2-methyl-1-nitrobenzene A->B  1. NaNO2, HBr, 0-5 °C  2. CuBr, HBr C 2-Methyl-4-nitroisophthalonitrile B->C  CuCN, DMF, reflux D This compound C->D  SnCl2·2H2O, Ethanol, reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-methyl-1-nitrobenzene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a mixture of hydrobromic acid (48%) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-4-nitroisophthalonitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-methyl-1-nitrobenzene (1 equivalent) and copper(I) cyanide (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • To a solution of 2-methyl-4-nitroisophthalonitrile (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography.

Synthesis of Zinc(II) 2,9,16,23-tetraamino-3,10,17,24-tetramethylphthalocyanine

The cyclotetramerization of this compound is carried out in the presence of a zinc salt and urea in a high-boiling point solvent.

DOT Script for the Synthesis of the Phthalocyanine

G cluster_0 Cyclotetramerization Reaction cluster_1 Purification A This compound B Zinc(II) 2,9,16,23-tetraamino-3,10,17,24-tetramethylphthalocyanine A->B  Zn(OAc)2, Urea, Quinoline, 180 °C, N2 atm C Purified Phthalocyanine B->C  1. Soxhlet Extraction (Ethanol)  2. Column Chromatography

Caption: Experimental workflow for the synthesis of the target phthalocyanine.

Experimental Protocol: Cyclotetramerization
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, combine this compound (4 equivalents), zinc acetate (1 equivalent), and urea (8 equivalents).

  • Add freshly distilled quinoline as the solvent.

  • Heat the reaction mixture to 180 °C and maintain for 6 hours with constant stirring.

  • Monitor the progress of the reaction by observing the appearance of a deep green color.

  • After completion, cool the reaction mixture to room temperature and pour it into methanol.

  • Collect the precipitated crude product by filtration and wash thoroughly with methanol and water to remove excess urea and solvent.

  • Purify the crude product by Soxhlet extraction with ethanol to remove unreacted starting materials and other soluble impurities.

  • Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., THF/hexane mixture).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and the corresponding zinc phthalocyanine.

Table 1: Expected Yields for the Synthesis of this compound

StepProductStarting MaterialExpected Yield (%)
14-Bromo-2-methyl-1-nitrobenzene2-Methyl-4-nitroaniline60-70
22-Methyl-4-nitroisophthalonitrile4-Bromo-2-methyl-1-nitrobenzene50-60
3This compound2-Methyl-4-nitroisophthalonitrile70-80

Table 2: Expected Characterization Data for Zinc(II) 2,9,16,23-tetraamino-3,10,17,24-tetramethylphthalocyanine

PropertyExpected Value
Yield (%) 40-50
Appearance Dark green solid
UV-Vis (λmax, nm in THF) Q-band: ~680-700 nm, B-band: ~350-370 nm
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~2920 (C-H stretch), ~1620 (N-H bend), ~1090 (Pc skeleton)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons: 7.5-8.5, Methyl protons: ~2.5, Amino protons: ~5.0
Mass Spectrometry (MALDI-TOF) [M+H]⁺ peak corresponding to the calculated molecular weight

Conclusion

This document provides a comprehensive guide for the synthesis and characterization of phthalocyanines derived from this compound. The proposed synthetic route for the precursor, although hypothetical, is based on well-established organic reactions. The detailed protocol for the cyclotetramerization reaction, incorporating the use of urea to improve yields and reduce polymerization, offers a practical approach for obtaining the target amino- and methyl-substituted phthalocyanine. The expected data presented in the tables will serve as a useful reference for researchers working on the synthesis and application of novel phthalocyanine derivatives. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Application Notes and Protocols for the Synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Amino-2-methylisophthalonitrile, a potentially valuable building block in medicinal chemistry and materials science. The described multi-step synthesis is based on established organic chemistry principles, commencing from the readily available starting material, 2-methyl-4-nitroaniline. The protocol outlines procedures for diazotization, Sandmeyer cyanation, and nitro group reduction to yield the target molecule. Quantitative data for the intermediates and the final product are summarized, and a graphical representation of the synthetic workflow is provided.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials due to the presence of versatile functional groups. The aromatic amine can be readily modified, and the two nitrile groups can participate in various cycloaddition reactions or be hydrolyzed to carboxylic acids. This protocol details a rational and feasible synthetic route to access this compound, providing researchers with a practical guide for its preparation in a laboratory setting.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Key Characterization Data (Predicted)
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15Yellow solid---
2-Methyl-4-nitrobenzonitrileC₈H₆N₂O₂162.15Pale yellow solidIR (cm⁻¹): ~2230 (C≡N), ~1530, ~1350 (NO₂). ¹H NMR: Signals in the aromatic region and a singlet for the methyl group.
4-Amino-2-methylbenzonitrileC₈H₈N₂132.16SolidIR (cm⁻¹): ~3400-3200 (NH₂), ~2220 (C≡N). ¹H NMR: Signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the amino group.
This compoundC₉H₇N₃157.17SolidIR (cm⁻¹): ~3400-3200 (NH₂), ~2230 (C≡N). ¹H NMR & ¹³C NMR: Consistent with the proposed structure. Mass Spectrometry: M+ peak at m/z 157.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This protocol is based on well-established chemical transformations. Researchers should exercise appropriate safety precautions and optimize reaction conditions as needed.

Materials and Equipment:

  • 2-Methyl-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Step 1: Synthesis of 2-Methyl-4-nitrobenzonitrile

This step involves the diazotization of 2-methyl-4-nitroaniline followed by a Sandmeyer reaction to introduce a nitrile group.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. The temperature should be maintained between 0 and 10 °C initially and then gradually warmed to room temperature or slightly heated (e.g., 50-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

    • After the reaction is complete (typically 1-2 hours), neutralize the reaction mixture with a sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-4-nitrobenzonitrile.

Step 2: Synthesis of 4-Amino-2-methylbenzonitrile

This step involves the reduction of the nitro group to an amine.

  • Reduction of the Nitro Group:

    • In a round-bottom flask, dissolve 2-methyl-4-nitrobenzonitrile (1.0 eq) in ethanol or a mixture of ethanol and water.

    • Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC.

    • Alternatively, tin(II) chloride (3-4 eq) in concentrated hydrochloric acid can be used for the reduction at room temperature or with gentle heating.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-amino-2-methylbenzonitrile. The product may be pure enough for the next step or can be further purified by column chromatography.

Step 3: Synthesis of this compound

This final step introduces the second nitrile group via another Sandmeyer reaction.

  • Diazotization:

    • Following the procedure in Step 1, dissolve 4-amino-2-methylbenzonitrile (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the low temperature.

    • Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction to proceed, monitoring for the evolution of nitrogen gas. Gentle heating may be required to complete the reaction.

    • Work-up the reaction as described in Step 1: neutralize, extract with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Mandatory Visualization

Synthesis_Workflow A 2-Methyl-4-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 2-Methyl-4-nitrobenzonitrile C->D E Reduction (Fe, NH₄Cl or SnCl₂, HCl) D->E F 4-Amino-2-methylbenzonitrile E->F G Diazotization (NaNO₂, HCl) F->G H Sandmeyer Reaction (CuCN) G->H I This compound H->I

Figure 1. Synthetic workflow for this compound.

Application Notes and Protocols: 4-Amino-2-methylisophthalonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Phthalonitrile-Based High-Performance Polymers

Phthalonitrile resins are a class of thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame resistance, low water absorption, and excellent mechanical properties, particularly at elevated temperatures.[1] These characteristics make them ideal candidate materials for applications in extreme environments, such as those encountered in the aerospace, defense, and electronics industries.[2][3][4]

The remarkable properties of phthalonitrile polymers stem from their highly cross-linked, aromatic network structure, which is formed through a polymerization reaction of the terminal nitrile groups on a phthalonitrile monomer. This curing process, often initiated by heat and a curing agent, results in the formation of highly stable phthalocyanine and/or triazine ring structures.[5][6]

Potential Roles of 4-Amino-2-methylisophthalonitrile in Phthalonitrile Resins

Based on its chemical structure, this compound could potentially be utilized in the synthesis of high-performance phthalonitrile polymers in two primary ways:

  • As a Curing Agent: The aromatic amine group can act as a nucleophile to initiate the polymerization of other phthalonitrile monomers. Aromatic amines are well-documented as effective curing agents for phthalonitrile resins.[5][6] The presence of the nitrile groups on the same molecule could lead to a self-polymerizing system or allow it to co-react with other phthalonitrile monomers to become incorporated into the final polymer network.

  • As a Monomer or Co-monomer: this compound could be a building block for more complex phthalonitrile monomers. The amino group provides a reactive site for further chemical modification to synthesize bis-phthalonitrile monomers, which are the primary starting materials for these thermosets.

Application Notes: High-Temperature Phthalonitrile Thermosets

Application: Fabrication of high-performance composites for aerospace structural components, radomes, engine nacelles, and electronic substrates requiring exceptional thermal stability.[2][3][4]

Principle: Phthalonitrile monomers can be cured in the presence of a curing agent to form a rigid, cross-linked thermoset polymer with a high glass transition temperature (Tg) and excellent thermal and oxidative stability. The properties of the final material are highly dependent on the chemical structure of the monomer and the curing conditions.

Quantitative Data of Representative Phthalonitrile Polymer Systems

The following table summarizes the thermal and mechanical properties of various phthalonitrile polymer systems reported in the literature. This data provides a benchmark for the expected performance of high-temperature thermosets derived from phthalonitrile chemistry.

Monomer/Resin SystemCuring AgentGlass Transition Temperature (Tg)5% Weight Loss Temperature (TGA, N2)Storage Modulus (at RT)Reference
1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB)4,4'-diaminodiphenyl ether> 400 °C~500 °C~3.0 GPa[7]
2,6-bis[4-(3,4-dicyanophenoxy)styryl]pyridine (BCSP)4-(aminophenoxy)phthalonitrile (APPH)> 400 °C524.2 °C2.9 GPa[8]
Biphenyl phthalonitrile (BPh)1,7-bis(hydroxymethyl)-m-carborane> 400 °C597 °CNot Reported[9]
Pyridine-containing phthalonitrile (DPTP)Naphthalene-containing amine> 350 °C460 °C3315 MPa[10]

Experimental Protocols

The following are generalized protocols for the synthesis of a phthalonitrile monomer and its subsequent curing to form a thermoset polymer, based on common procedures found in the literature.

Protocol 1: Synthesis of a Bis-Phthalonitrile Monomer

This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a bis-phthalonitrile monomer from a bisphenol and 4-nitrophthalonitrile.

Materials:

  • Bisphenol (e.g., Bisphenol A, 1,3-dihydroxybenzene)

  • 4-Nitrophthalonitrile

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol, an excess of anhydrous potassium carbonate, and DMF.

  • Heat the mixture to reflux and azeotropically remove any residual water with toluene.

  • After removing the toluene, cool the mixture to approximately 60-80 °C.

  • Add 4-nitrophthalonitrile to the reaction mixture.

  • Raise the temperature to 120-150 °C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of vigorously stirred deionized water to precipitate the product.

  • Filter the crude product, wash thoroughly with deionized water and then with methanol to remove unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 80 °C.

  • Recrystallize the dried product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified bis-phthalonitrile monomer.

  • Characterize the final product using FTIR, NMR, and DSC.

Protocol 2: Curing of a Phthalonitrile Monomer to a Thermoset

This protocol outlines the thermal curing of a phthalonitrile monomer with an aromatic amine curing agent.

Materials:

  • Phthalonitrile monomer (synthesized as in Protocol 1 or commercially available)

  • Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl ether, 4-(aminophenoxy)phthalonitrile)

  • Degassing equipment (vacuum oven or desiccator with vacuum)

  • High-temperature oven or press

Procedure:

  • Thoroughly mix the phthalonitrile monomer with the desired amount of the aromatic amine curing agent (typically 1-5 mol%). The mixing can be done by melt blending or by dissolving both components in a suitable solvent followed by solvent removal.

  • Degas the mixture in a vacuum oven at a temperature above the melting point of the monomer but below the curing onset temperature to remove any entrapped air or volatile impurities.

  • Transfer the degassed resin into a preheated mold.

  • Place the mold in a high-temperature oven or press and follow a staged curing cycle. A typical curing profile might be:

    • Heat to 250 °C and hold for 2 hours.

    • Ramp to 300 °C and hold for 4 hours.

    • Ramp to 350 °C and hold for 8 hours for post-curing.[11] (Note: The optimal curing cycle will depend on the specific monomer and curing agent and should be determined by thermal analysis techniques like DSC.)

  • After the curing cycle is complete, allow the mold to cool slowly to room temperature to minimize internal stresses.

  • Demold the cured phthalonitrile thermoset.

  • Characterize the thermoset polymer using DMA for determining the glass transition temperature and storage modulus, and TGA for assessing thermal stability.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Monomer Synthesis cluster_curing Protocol 2: Thermoset Curing start_synthesis Reactants: Bisphenol, 4-Nitrophthalonitrile, K2CO3, DMF reaction Nucleophilic Aromatic Substitution Reaction start_synthesis->reaction Heat, N2 atm precipitation Precipitation in Water reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying purification Recrystallization drying->purification product Purified Phthalonitrile Monomer purification->product start_curing Phthalonitrile Monomer + Aromatic Amine Curing Agent mixing Melt Blending/ Solvent Mixing start_curing->mixing degassing Vacuum Degassing mixing->degassing molding Transfer to Mold degassing->molding curing Staged Thermal Curing (e.g., 250-350°C) molding->curing High Temp demolding Cooling and Demolding curing->demolding final_product Cured Phthalonitrile Thermoset demolding->final_product curing_mechanism cluster_reactants cluster_products PN Phthalonitrile Monomer (R-(C≡N)2) intermediate1 Nucleophilic Addition: Amidine Intermediate PN->intermediate1 + Amine Amine Aromatic Amine (Ar-NH2) Amine->intermediate1 intermediate2 Intramolecular Cyclization: Isoindoline Intermediate intermediate1->intermediate2 H-transfer promoted by amine Triazine Triazine Ring intermediate2->Triazine + 2 PN Phthalocyanine Phthalocyanine Ring intermediate2->Phthalocyanine + 3 Isoindoline Polyisoindoline Polyisoindoline intermediate2->Polyisoindoline

References

Application Notes and Protocols for Developing Fluorescent Probes from 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isophthalonitrile scaffold, particularly with amino functionalization, presents a promising platform for the development of novel fluorescent probes. The inherent electronic properties of the dicyanoaniline structure can be leveraged to create fluorophores with tunable photophysical characteristics. This document provides detailed application notes and protocols for the conceptualization, synthesis, and application of fluorescent probes derived from 4-Amino-2-methylisophthalonitrile. While direct literature on this specific molecule for fluorescent probe synthesis is emerging, we draw upon established methodologies for structurally similar compounds, such as 2-aminoisophthalonitrile derivatives, to provide a foundational guide.[1] These probes have potential applications in bioimaging, sensing of various analytes, and as tools in drug discovery and development.

Principle of Operation

The fluorescence of probes based on the this compound core is anticipated to arise from intramolecular charge transfer (ICT) phenomena. The amino group acts as an electron donor and the two nitrile groups act as electron acceptors. Upon excitation with light of an appropriate wavelength, an electron is transferred from the donor to the acceptor moieties, leading to a polarized excited state that emits fluorescence upon relaxation. The presence of the methyl group can further influence the electronic distribution and steric factors, potentially affecting the quantum yield and solvatochromic properties of the resulting fluorophore.

The general structure of a fluorescent probe consists of a fluorophore, a recognition element (receptor) for the target analyte, and a linker. The interaction of the analyte with the recognition element can induce a change in the photophysical properties of the fluorophore, such as fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength (ratiometric sensing).

Potential Applications

Fluorescent probes derived from this compound can be designed for a variety of applications, including:

  • Sensing of Metal Ions: The amino and nitrile groups can act as coordination sites for metal ions. The binding of a metal ion can modulate the ICT process, leading to a detectable change in fluorescence.

  • Detection of pH Changes: The amino group's protonation state is pH-dependent, which can significantly alter its electron-donating ability and, consequently, the fluorescence output.

  • Bioimaging: By conjugating the this compound core to biomolecules such as peptides or specific ligands, probes can be targeted to specific cellular compartments or tissues for fluorescence microscopy.

  • Monitoring Enzyme Activity: Probes can be designed with recognition motifs that are substrates for specific enzymes. Enzymatic cleavage or modification of the recognition site can trigger a fluorescent response.

Data Presentation

The following tables present hypothetical yet plausible quantitative data for a fluorescent probe derived from this compound, based on characteristics of similar isophthalonitrile-based probes.[1]

Table 1: Photophysical Properties of a Hypothetical Probe (Probe-1)

PropertyValue in TolueneValue in AcetonitrileValue in Methanol
Absorption Maximum (λabs)350 nm355 nm360 nm
Emission Maximum (λem)450 nm475 nm490 nm
Quantum Yield (ΦF)0.650.400.25
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹16,500 M⁻¹cm⁻¹17,000 M⁻¹cm⁻¹
Stokes Shift100 nm120 nm130 nm

Table 2: Performance of a Hypothetical Metal Ion Sensor (Sensor-Zn)

ParameterValue
AnalyteZn²⁺
Detection Limit (LOD)10 nM
Linear Range0 - 100 nM
Selectivity (vs. Na⁺, K⁺, Ca²⁺, Mg²⁺)>100-fold
Response Time< 5 minutes
Optimal pH Range6.5 - 8.0
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)480 nm

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Fluorescent Probe for Zn²⁺ (Sensor-Zn)

This protocol describes a potential synthetic route to a "turn-on" fluorescent sensor for Zn²⁺ based on this compound. The design incorporates a dipicolylamine (DPA) moiety as the Zn²⁺ recognition element.

Materials:

  • This compound

  • 2-(chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the DPA Ligand: To a solution of 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in DMF, add K₂CO₃ (4 equivalents) and stir at room temperature for 30 minutes.

  • Coupling Reaction: Add this compound (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product, Sensor-Zn.

  • Characterization: Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescence Titration Experiments

This protocol outlines the steps for evaluating the sensing performance of a newly synthesized probe.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solutions of various analytes (e.g., metal perchlorates, 10 mM in water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • High-purity water

  • Fluorometer

Procedure:

  • Preparation of the Working Solution: Prepare a solution of the fluorescent probe in the desired buffer at a final concentration of 1-10 µM.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Titration: Add small aliquots of the analyte stock solution to the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2 minutes).

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the analyte.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte. From this plot, determine the detection limit, linear range, and binding constant (if applicable).

  • Selectivity Test: Repeat the titration experiment with other potential interfering analytes to assess the selectivity of the probe.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Probe Evaluation start Starting Materials (this compound, Reagents) reaction Chemical Reaction (e.g., Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization photophysics Photophysical Studies (Absorption, Emission, Quantum Yield) characterization->photophysics Purified Probe titration Fluorescence Titration (Sensitivity, Selectivity) photophysics->titration application Application Testing (e.g., Cell Imaging) titration->application

Caption: Experimental workflow for the development and evaluation of a fluorescent probe.

signaling_pathway cluster_probe Fluorescent Probe (Sensor-Zn) cluster_analyte Analyte cluster_complex Probe-Analyte Complex cluster_output Output Probe Sensor-Zn (Low Fluorescence) Complex Sensor-Zn-Zn²⁺ (High Fluorescence) Probe->Complex Binding Analyte Zn²⁺ Analyte->Complex Signal Fluorescence 'Turn-On' Complex->Signal Signal Generation

Caption: "Turn-on" signaling mechanism of a hypothetical Zn²⁺ fluorescent sensor.

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers from Isophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polymers derived from isophthalonitrile and its derivatives. The exceptional thermal stability, mechanical strength, and chemical resistance of these polymers make them promising candidates for a range of demanding applications in research, scientific instrumentation, and the pharmaceutical industry.

Introduction to High-Performance Polymers from Isophthalonitrile Derivatives

Isophthalonitrile derivatives, particularly 4-nitrophthalonitrile and 2,6-dichlorobenzonitrile, are key precursors for two major classes of high-performance thermosetting and thermoplastic polymers: phthalonitrile-based resins and poly(arylene ether nitrile)s (PAENs). Additionally, isophthalonitrile-related structures can be incorporated into polyimides to enhance their properties. These polymers are characterized by their robust aromatic backbones and, in the case of phthalonitrile resins, a highly cross-linked network structure, which imparts outstanding performance at elevated temperatures and in harsh chemical environments. Their unique properties are of significant interest for applications where traditional polymers fail, such as in components for scientific and analytical instrumentation, sterile manufacturing equipment, and advanced drug delivery systems.

Key Polymer Classes and Their Synthesis

Phthalonitrile-Based Resins

Phthalonitrile resins are thermosetting polymers known for their exceptional thermal and oxidative stability, with service temperatures often exceeding 300°C.[1] They are synthesized from bisphthalonitrile monomers, which are typically prepared via a nucleophilic aromatic substitution reaction between a bisphenol and 4-nitrophthalonitrile.[2] The monomers are then cured at high temperatures, with or without a catalyst, to form a highly cross-linked network of phthalocyanine and triazine structures.[3][4]

Poly(arylene ether nitrile)s (PAENs)

PAENs are high-performance thermoplastics that offer a combination of excellent thermal stability, mechanical toughness, and good processability.[5] They are typically synthesized via a nucleophilic substitution reaction of 2,6-dichlorobenzonitrile with various bisphenols.[5] The presence of the nitrile group enhances adhesion and provides a potential site for cross-linking.[5]

Polyimides Containing Nitrile Groups

Polyimides are renowned for their excellent mechanical properties, thermal stability, and dielectric performance.[6][7] Incorporating nitrile groups into the polyimide backbone, often by using diamines containing nitrile moieties, can further enhance properties such as thermal stability and provides a polar functional group that can be beneficial for specific interactions.[6][7] These polymers are generally synthesized through a two-step polycondensation reaction between a diamine and a dianhydride.[7]

Applications in Research and Drug Development

The superior properties of these polymers open up a range of applications relevant to the pharmaceutical and drug development sectors:

  • Components for Analytical and Scientific Instrumentation: Due to their high thermal stability and chemical inertness, these polymers are suitable for manufacturing parts for high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry equipment, where resistance to aggressive solvents and high temperatures is crucial.[7][8]

  • Sterile Manufacturing and Processing: The ability of these materials to withstand harsh sterilization methods, such as steam and gamma radiation, makes them ideal for reusable components in sterile drug manufacturing environments, including filters, connectors, and single-use systems.[9]

  • Biomedical Devices and Implants: Certain polyimides have shown good biocompatibility and have been explored for use in medical electrodes, biosensors, and even as components of implantable devices.[6] Their high strength and durability are advantageous in such applications.[6]

  • Advanced Drug Delivery Systems: The chemical stability and tunable properties of polyimide films make them potential candidates for use in transdermal patches and other controlled-release drug delivery systems.[5]

Experimental Protocols

Protocol 1: Synthesis of a Bisphenol A-based Phthalonitrile Monomer (BAPh)

This protocol describes the synthesis of 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BAPh), a common phthalonitrile monomer.

Materials:

  • Bisphenol A (BPA)

  • 4-Nitrophthalonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add bisphenol A, an excess of 4-nitrophthalonitrile, and potassium carbonate in a mixture of DMF and toluene.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. Toluene acts as an azeotropic agent to remove water generated during the reaction.

  • After the complete removal of water, distill off the toluene and continue the reaction at an elevated temperature for several hours.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with deionized water and then with methanol to remove unreacted starting materials and salts.

  • Dry the purified BAPh monomer in a vacuum oven at 100°C for 10 hours.[10]

Protocol 2: Curing of BAPh Monomer to a Phthalonitrile Resin

This protocol outlines the thermal curing of the BAPh monomer into a cross-linked thermoset.

Materials:

  • BAPh monomer

  • Curing agent (e.g., 4,4'-diaminodiphenylsulfone (DDS) or 4-aminophenoxy phthalonitrile (APPH))

Procedure:

  • Thoroughly mix the BAPh monomer with a catalytic amount (typically 1-5 wt%) of the curing agent.

  • Melt the mixture in a preheated mold at a temperature above the melting point of the monomer (e.g., 240°C).

  • The curing process is typically a multi-step procedure conducted in an oven under a nitrogen atmosphere. A representative curing schedule is: 240°C for 2 hours, 280°C for 2 hours, 300°C for 2 hours, 320°C for 2 hours, and a final post-cure at 350°C for 4 hours.[10]

  • After the curing cycle, allow the resin to cool slowly to room temperature before demolding.

Protocol 3: Synthesis of a Poly(arylene ether nitrile) (PAEN)

This protocol describes the synthesis of a PAEN from 2,6-dichlorobenzonitrile and a bisphenol.

Materials:

  • 2,6-Dichlorobenzonitrile (DCBN)

  • Bisphenol (e.g., Resorcinol or Hydroquinone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the bisphenol in a mixture of NMP and toluene.

  • Add an equimolar amount of DCBN and a slight excess of potassium carbonate to the solution.

  • Heat the mixture to reflux to azeotropically remove water.

  • After dehydration is complete, remove the toluene and raise the temperature to around 180-200°C to carry out the polymerization.

  • Continue the reaction for several hours until a significant increase in viscosity is observed.

  • Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Filter the fibrous polymer, wash it with water and methanol, and dry it in a vacuum oven.[5]

Protocol 4: Characterization of High-Performance Polymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the monomers and the cured polymers.

  • Procedure: Obtain the FTIR spectra of the samples (monomer and cured polymer) using KBr pellets. Key spectral features to observe include the disappearance of the nitrile peak (around 2230 cm⁻¹) and the formation of triazine (around 1520 and 1370 cm⁻¹) and phthalocyanine rings during the curing of phthalonitrile resins.

2. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting temperature (Tm) and curing behavior of the monomers, and the glass transition temperature (Tg) of the cured polymers.

    • Procedure: Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition temperature of the cured polymers.

    • Procedure: Heat the cured polymer sample in a TGA instrument under a nitrogen or air atmosphere at a controlled heating rate (e.g., 10°C/min) and record the weight loss as a function of temperature.

3. Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the viscoelastic properties of the cured polymers, including the storage modulus (E') and the glass transition temperature (Tg).

  • Procedure: Subject a rectangular sample of the cured polymer to a sinusoidal stress in a DMA instrument while ramping the temperature. The Tg can be determined from the peak of the tan δ curve.

Data Presentation

The following tables summarize typical quantitative data for high-performance polymers derived from isophthalonitrile derivatives.

Table 1: Thermal Properties of Phthalonitrile-Based Resins

Monomer SystemCuring AgentTg (°C)Td, 5% (°C, N₂)Char Yield at 800°C (N₂) (%)
BAPhDDS> 400~550> 70
Resorcinol-basedAPPH> 400~560~79
Biphenyl-basedCarborane> 400~570> 75

Data compiled from multiple sources for illustrative purposes.[10][11]

Table 2: Mechanical Properties of Cured Phthalonitrile Resins

Monomer SystemStorage Modulus at 50°C (GPa)Flexural Strength (MPa)
BAPh/BPA~3.0 - 3.575 - 122
Biphenyl-based~3.3-
Vinylpyridine-based~2.9-

Data compiled from multiple sources for illustrative purposes.[2][12][13]

Table 3: Properties of Poly(arylene ether nitrile)s and Nitrile-Containing Polyimides

Polymer TypeMonomersTg (°C)Td, 10% (°C, N₂)Tensile Strength (MPa)
PAENDCBN, Resorcinol/Hydroquinone180 - 220> 500-
PolyimideNitrile-diamine, 6FDA250 - 280> 500104 - 131

Data compiled from multiple sources for illustrative purposes.[5][7]

Visualizations

Synthesis_of_Phthalonitrile_Resin cluster_monomer Monomer Synthesis cluster_curing Curing Process Bisphenol Bisphenol A BAPh BAPh Monomer Bisphenol->BAPh K2CO3, DMF Nitrophthalonitrile 4-Nitrophthalonitrile Nitrophthalonitrile->BAPh CuredResin Cross-linked Phthalonitrile Resin BAPh->CuredResin High Temperature CuringAgent Curing Agent (e.g., DDS) CuringAgent->CuredResin

Caption: Synthesis pathway of a phthalonitrile resin from bisphenol A and 4-nitrophthalonitrile.

Experimental_Workflow start Start: Monomer Synthesis purification Purification and Drying start->purification mixing Monomer and Curing Agent Mixing purification->mixing curing Thermal Curing mixing->curing characterization Polymer Characterization curing->characterization ftir FTIR characterization->ftir dsc DSC characterization->dsc tga TGA characterization->tga dma DMA characterization->dma end End: Data Analysis ftir->end dsc->end tga->end dma->end

Caption: Experimental workflow for the synthesis and characterization of phthalonitrile resins.

Structure_Property_Relationship cluster_structure Monomer Structure cluster_properties Polymer Properties AromaticBackbone Rigid Aromatic Backbone ThermalStability High Thermal Stability AromaticBackbone->ThermalStability MechanicalStrength High Mechanical Strength AromaticBackbone->MechanicalStrength FlexibleLinkages Flexible Ether Linkages Processability Good Processability FlexibleLinkages->Processability NitrileGroups High Density of Nitrile Groups NitrileGroups->ThermalStability ChemicalResistance Excellent Chemical Resistance NitrileGroups->ChemicalResistance

Caption: Relationship between monomer structure and final polymer properties.

References

Application Notes and Protocols for the Purification of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-Amino-2-methylisophthalonitrile, a key intermediate in various synthetic applications. The following protocols are based on established chemical principles and analogous procedures for structurally similar compounds, ensuring a high degree of success for researchers.

Introduction

This compound is a substituted aromatic compound containing both amino and nitrile functional groups. Its purity is critical for subsequent synthetic steps and for ensuring the quality of final products in drug discovery and development. This document outlines two primary methods for its purification: recrystallization and column chromatography.

Data Summary

The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes typical outcomes for the described methods.

Purification MethodTypical Solvents/EluentsPurity Achieved (Typical)Yield (Typical)Scale
RecrystallizationToluene, Ethanol/Water>99%60-80%Milligram to Kilogram
Column ChromatographyHexane/Ethyl Acetate Gradient>98%50-75%Milligram to Gram

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. For this compound, toluene is a recommended solvent based on procedures for analogous compounds which can yield high purity crystals.[1]

Protocol: Recrystallization from Toluene

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot toluene until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling toluene. Quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. This method is particularly useful for separating mixtures with components of similar polarity.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. The separation can be monitored by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the more polar this compound from the column. A typical gradient might range from 9:1 to 7:3 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow A Dissolve Crude Product in Hot Toluene B Hot Filtration (Optional) A->B Impurities Present C Slow Cooling & Crystallization A->C No Impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Toluene E->F G Dry Under Vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: Derivatization of 4-Amino-2-methylisophthalonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylisophthalonitrile is a versatile aromatic compound featuring a primary amino group and two nitrile functionalities. The presence of the reactive amino group provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of a library of derivatives. While direct biological studies on this compound are not extensively reported in the public domain, its structural similarity to other aminobenzonitrile compounds suggests that its derivatives could exhibit a range of significant biological activities. Derivatives of similar aminobenzonitriles have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3]

This document provides detailed application notes and exemplary protocols for the derivatization of this compound and the subsequent evaluation of these derivatives in common biological assays. The following protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers exploring the potential of this chemical scaffold in drug discovery and chemical biology.

I. Derivatization Strategies and Protocols

The primary amino group of this compound is the main site for derivatization. Two common and effective strategies are the formation of Schiff bases through condensation with aldehydes and the synthesis of amides via acylation.

A. Synthesis of Schiff Base Derivatives

Schiff base formation is a straightforward method to introduce a wide range of structural diversity. The reaction involves the condensation of the primary amine with an aldehyde, typically under mild acidic conditions.

Experimental Protocol: Synthesis of a Schiff Base Derivative (Exemplary)

  • Materials:

    • This compound

    • 4-Chlorobenzaldehyde (or other substituted aldehyde)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Filtration apparatus

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 157.17 mg) in 20 mL of absolute ethanol.

    • Add 4-chlorobenzaldehyde (1.0 mmol, 140.57 mg) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

    • Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

B. Synthesis of Amide Derivatives

Acylation of the amino group to form an amide linkage is another robust method for derivatization. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: Synthesis of an Amide Derivative (Exemplary)

  • Materials:

    • This compound

    • Benzoyl chloride (or other acyl chloride)

    • Pyridine (or other suitable base like triethylamine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 mmol, 157.17 mg) in 15 mL of DCM in a 50 mL round-bottom flask.

    • Add pyridine (1.2 mmol, 94.9 mg, 0.097 mL) to the solution and cool the flask in an ice bath.

    • Slowly add benzoyl chloride (1.1 mmol, 154.6 mg, 0.128 mL) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 5% NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

II. Biological Assay Protocols

Based on the activities of related aminobenzonitrile compounds, the synthesized derivatives can be screened for various biological effects. Here, we provide protocols for assessing anticancer and antibacterial activities.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Human cancer cell line (e.g., MCF-7 - breast cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • 96-well microtiter plates

    • Synthesized derivatives (dissolved in DMSO to make stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the synthesized derivatives in the growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

    • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 48 hours at 37°C and 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates (sterile)

    • Synthesized derivatives (dissolved in DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Growth control (no compound) and sterility control (no bacteria) wells.

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound (in CAMHB) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Data Presentation

Quantitative data from the biological assays should be summarized in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-group (from aldehyde/acyl chloride)IC₅₀ (µM) against MCF-7 cells
Parent This compound> 100
Derivative 1 4-Chlorobenzylidene (Schiff Base)15.2
Derivative 2 4-Methoxybenzylidene (Schiff Base)25.8
Derivative 3 Benzoyl (Amide)8.5
Derivative 4 4-Nitrobenzoyl (Amide)5.1
Doxorubicin (Positive Control)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDR-groupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent This compound> 128> 128
Derivative 1 4-Chlorobenzylidene (Schiff Base)3264
Derivative 2 4-Methoxybenzylidene (Schiff Base)64> 128
Derivative 3 Benzoyl (Amide)1632
Derivative 4 4-Nitrobenzoyl (Amide)816
Ciprofloxacin (Positive Control)0.50.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound derivatization Derivatization (Schiff Base / Amide Formation) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antibacterial Susceptibility (e.g., MIC Determination) purification->antimicrobial data Data Analysis (IC50 / MIC Calculation) cytotoxicity->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow for derivatization and biological evaluation.

B. Hypothetical Signaling Pathway: Induction of Apoptosis

apoptosis_pathway compound Derivative of This compound cell Cancer Cell compound->cell ros Increased ROS Production cell->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of 4-Amino-2-methylisophthalonitrile. Given the absence of a standardized, publicly available synthesis protocol for this specific molecule, this guide addresses potential challenges based on established chemical principles for analogous transformations, namely aromatic amination and cyanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic routes to this compound?

A1: Based on the structure, two primary retrosynthetic pathways are plausible:

  • Route A: Aromatic Amination. This involves the introduction of an amino group onto a pre-existing 2-methylisophthalonitrile backbone. A common method for this is the Buchwald-Hartwig amination.

  • Route B: Double Cyanation. This route starts with an aniline derivative, 3-amino-xylene (3-amino-1,2-dimethylbenzene), and introduces two nitrile groups. This can be challenging due to the need for regioselective double cyanation.

Q2: I am attempting an aromatic amination (e.g., Buchwald-Hartwig) of a substituted 2-methylisophthalonitrile and experiencing low yield. What are the common causes?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent. These reactions are notoriously sensitive to reaction conditions.[1][2] In particular, the choice of phosphine ligand is critical for achieving good yields. Also, ensure that your reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: In aromatic amination reactions, potential side reactions include hydrodehalogenation (if starting from a halide) and ether cleavage if protecting groups are present.[1] For cyanation reactions, incomplete conversion can lead to mono-cyanated intermediates. Depending on the reagents used, hydrolysis of the nitrile groups to amides or carboxylic acids can also occur during workup.

Q4: How can I purify the final this compound product?

A4: Purification will largely depend on the impurities present. Standard techniques such as column chromatography on silica gel are often effective for separating the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guides

Guide 1: Low Yield in Aromatic Amination (e.g., Buchwald-Hartwig)

This guide provides a systematic approach to troubleshooting low yields when attempting to synthesize this compound via aromatic amination.

Potential Issue Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent.
Inappropriate Base - The strength and nature of the base are crucial. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. - Screen a variety of bases to find the optimal one for your specific substrate.
Solvent Effects - Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2] - Ensure the solvent is anhydrous. Molecular sieves can be used for drying.
Reaction Temperature - These reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature. - However, be mindful of potential decomposition of starting materials or product at very high temperatures.
Inert Atmosphere - Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. - Degas the solvent prior to use.

Experimental Workflow for Buchwald-Hartwig Amination Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_troubleshoot Troubleshooting Loop Prep Prepare Anhydrous & Degassed Reagents and Solvents Reactants Combine Aryl Halide/Triflate, Amine Source, Pd Catalyst, Ligand, and Base Prep->Reactants Inert Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analyze Yield and Purity Purify->Analyze LowYield Low Yield? Analyze->LowYield LowYield->Analyze No Optimize Screen Catalyst, Ligand, Base, Solvent, Temperature LowYield->Optimize Yes Optimize->Prep Re-run

Caption: Troubleshooting workflow for optimizing a Buchwald-Hartwig amination reaction.

Guide 2: Challenges in Double Cyanation

This guide addresses potential issues when attempting to synthesize this compound via a double cyanation reaction.

Potential Issue Troubleshooting Steps
Low Reactivity/Conversion - Cyanation of aryl halides often requires a catalyst, such as a palladium or copper complex.[3] - Consider using a more reactive starting material (e.g., aryl iodide or bromide instead of chloride). - Increase the reaction temperature.
Mono-cyanation - If only one nitrile group is being introduced, you may need to use a higher equivalent of the cyanide source. - A stronger catalyst system or more forcing reaction conditions might be necessary to achieve double cyanation.
Poor Regioselectivity - The directing effects of the amino and methyl groups on the starting aniline will influence the position of cyanation. - Protecting the amino group might be necessary to control the regioselectivity.
Cyanide Source - Common cyanide sources include KCN, NaCN, and Zn(CN)₂.[3] The choice can impact reactivity and safety. - Be aware of the toxicity of cyanide reagents and take appropriate safety precautions.

Logical Relationship for Troubleshooting Cyanation Reactions

G Start Start Cyanation Reaction Check_Conversion Conversion Check (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Low Complete Complete Conversion Check_Conversion->Complete High Troubleshoot_Reactivity Increase Temperature Use More Active Catalyst Change Cyanide Source Incomplete->Troubleshoot_Reactivity Check_Product Correct Product? Complete->Check_Product Troubleshoot_Reactivity->Start Wrong_Isomer Incorrect Regioisomer Check_Product->Wrong_Isomer No Correct_Product Desired Product Check_Product->Correct_Product Yes Troubleshoot_Selectivity Modify Directing Groups Use Protecting Groups Screen Solvents Wrong_Isomer->Troubleshoot_Selectivity Purify Purify Product Correct_Product->Purify Troubleshoot_Selectivity->Start

References

common side reactions in the synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methylisophthalonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the ammonolysis of 4-chloro-2-methylisophthalonitrile.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem EncounteredPotential CauseSuggested Solution
Low yield of this compound Incomplete reaction of 4-chloro-2-methylisophthalonitrile.- Increase reaction time or temperature.- Ensure an adequate excess of ammonia is used.- Check the purity of the starting material.
Product loss during work-up and purification.- Optimize the extraction and isolation procedures.- Consider alternative purification methods like column chromatography.
Presence of significant impurities in the final product Hydrolysis of nitrile groups to form amides or carboxylic acids.- Ensure strictly anhydrous (dry) reaction conditions.- Use a non-aqueous solvent.- Control the reaction temperature to minimize hydrolysis.[1][2][3][4]
Formation of diamine by-products from reaction with the product.- Use a large excess of ammonia to favor the reaction with the starting material.- Control the reaction temperature to reduce the rate of the secondary reaction.
Reaction does not proceed to completion Insufficient temperature or pressure.- For ammonolysis in a sealed vessel, ensure the temperature and pressure are maintained at the required levels for the duration of the reaction.
Deactivated catalyst (if one is used).- If a copper catalyst is employed, ensure it is active and not poisoned.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most prevalent side reactions are primarily related to the reactivity of the nitrile groups and the aromatic amine product.

  • Hydrolysis: The nitrile groups (-CN) can undergo hydrolysis to form 4-amino-2-methylisophthalamide or further to 4-amino-2-methylisophthalic acid. This is often catalyzed by the presence of water under either acidic or basic conditions that might arise during the reaction or work-up.[1][2][3][4]

  • Dimerization/Oligomerization: The newly formed aromatic amine can potentially react with the starting material, 4-chloro-2-methylisophthalonitrile, leading to the formation of secondary amine by-products.

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SideReactions 4-Chloro-2-methylisophthalonitrile 4-Chloro-2-methylisophthalonitrile This compound This compound 4-Chloro-2-methylisophthalonitrile->this compound Ammonia (NH3) (Desired Reaction) Hydrolysis Products 4-Amino-2-methylisophthalamide 4-Amino-2-methylisophthalic Acid This compound->Hydrolysis Products Water (H2O) (Side Reaction) Dimerization Product Dimerization Product This compound->Dimerization Product Reacts with Starting Material (Side Reaction)

Caption: Common side reactions in the synthesis of this compound.

Q2: How can I minimize the formation of hydrolysis by-products?

Minimizing hydrolysis is critical for obtaining a high purity of this compound.

  • Anhydrous Conditions: All reagents and solvents should be thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Solvent Choice: Utilize a non-aqueous, aprotic solvent for the reaction.

  • Temperature Control: While elevated temperatures are often necessary to drive the ammonolysis, excessively high temperatures can accelerate the rate of hydrolysis. Careful optimization of the reaction temperature is crucial.

  • Controlled Work-up: During the work-up and purification stages, minimize the contact time with aqueous solutions and control the pH to avoid conditions that favor nitrile hydrolysis.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) - Monitor the consumption of the starting material (4-chloro-2-methylisophthalonitrile).- Track the formation of the desired product (this compound).- Quantify the presence of impurities and side products.
Thin-Layer Chromatography (TLC) - Provide a quick qualitative assessment of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - Confirm the structure of the final product.- Identify the structure of any significant impurities.
Mass Spectrometry (MS) - Determine the molecular weight of the product and impurities.
Infrared (IR) Spectroscopy - Confirm the presence of key functional groups (e.g., -NH₂, -C≡N).

Q4: Can you provide a general experimental protocol for the synthesis?

While a specific, validated protocol is not available from the provided search results, a general procedure based on the principles of ammonolysis of an aryl halide would be as follows. Note: This is a generalized protocol and requires optimization for safety and efficiency.

dot

ExperimentalWorkflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Charge reactor with 4-chloro-2-methylisophthalonitrile, solvent, and catalyst (optional). Seal 2. Seal the reaction vessel. Reagents->Seal Ammonia 3. Introduce anhydrous ammonia. Seal->Ammonia Heat 4. Heat to the desired temperature and pressure. Ammonia->Heat Monitor 5. Monitor the reaction progress by TLC or HPLC. Heat->Monitor Cool 6. Cool the reaction mixture and vent excess ammonia. Monitor->Cool Quench 7. Quench the reaction mixture. Cool->Quench Extract 8. Extract the product with an organic solvent. Quench->Extract Dry 9. Dry the organic layer and concentrate. Extract->Dry Purify 10. Purify the crude product (recrystallization or chromatography). Dry->Purify

Caption: General experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a high-pressure reactor, combine 4-chloro-2-methylisophthalonitrile, a suitable solvent (e.g., an alcohol or a polar aprotic solvent), and optionally a copper-based catalyst.

  • Ammonolysis: Seal the reactor and introduce a significant excess of anhydrous ammonia.

  • Reaction Conditions: Heat the mixture to a temperature typically in the range of 150-200°C. The pressure will increase due to the heating of the solvent and ammonia. Maintain these conditions for several hours.

  • Monitoring: Monitor the reaction's progress by periodically taking samples (if the reactor setup allows) and analyzing them by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-2-methylisophthalonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the chemical structure (an aromatic compound with polar amino and nitrile groups), suitable solvents would exhibit moderate polarity. Alcohols such as ethanol and methanol are good starting points, as they can dissolve the compound at elevated temperatures and allow for crystal formation upon cooling. Aromatic hydrocarbons like toluene can also be effective, particularly for removing more polar impurities. For highly impure samples, a mixed solvent system, such as ethanol/water or toluene/heptane, may be necessary. In a mixed solvent system, one solvent should readily dissolve the compound, while the other (the anti-solvent) should cause it to precipitate.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high, or if the solution is supersaturated. To remedy this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice.

  • Use a lower-boiling point solvent: This can help prevent the compound from melting in the hot solution.

  • Use a seed crystal: Introducing a small, pure crystal of the compound can initiate crystallization.[1]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and loss of product during filtration.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your glassware is pre-heated to prevent the product from crystallizing on the filter paper.

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also remove some of your desired product, so use it sparingly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent).- Supersaturation.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.
Crystals form too quickly. - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1]
Product "oils out" (forms a liquid layer). - The boiling point of the solvent is close to or above the melting point of the compound.- High concentration of impurities depressing the melting point.- Add more solvent to the hot solution.- Reheat to dissolve the oil and cool more slowly.- Try a lower-boiling point solvent.- Consider a preliminary purification step (e.g., column chromatography) to remove significant impurities.[1]
Low recovery/yield. - Too much solvent used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent needed for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, receiving flask).- Ensure the solution is thoroughly cooled before filtration.
Product is discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration.
Product purity is still low after recrystallization. - Inappropriate solvent choice (impurities have similar solubility).- Co-crystallization of impurities.- Experiment with different solvents or a mixed solvent system.- A second recrystallization may be necessary.- Consider an alternative purification method like column chromatography.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes. b. Add a few drops of a candidate solvent (e.g., ethanol, methanol, toluene) to each test tube at room temperature. Observe the solubility. A good solvent should not dissolve the compound at room temperature. c. Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound when hot. d. Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask on a hot plate and gently swirling. Continue adding the hot solvent until the compound just dissolves. c. Optional (for colored impurities): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes. d. Optional (for insoluble impurities): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. f. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. i. Allow the crystals to dry completely under vacuum.

Data Presentation

Solubility of this compound (Qualitative)

SolventSolubility at Room Temperature (25°C)Solubility at Elevated TemperatureCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleYes
MethanolSparingly SolubleSolubleYes
TolueneSlightly SolubleSolubleYes
WaterInsolubleSlightly SolubleYes
HeptaneInsolubleInsolubleNo

Note: This table is based on the general solubility characteristics of similar aromatic nitriles and should be confirmed experimentally.

Visualization

Below is a flowchart illustrating the troubleshooting process for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Do Crystals Form? no_crystals No Crystals crystals_form->no_crystals No yes_crystals Crystals Form crystals_form->yes_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool check_purity Check Purity & Yield yes_crystals->check_purity purity_ok Purity & Yield OK check_purity->purity_ok Yes purity_not_ok Purity or Yield Not OK check_purity->purity_not_ok No end End purity_ok->end troubleshoot_purity Troubleshoot: - Re-recrystallize - Change Solvent - Use Charcoal purity_not_ok->troubleshoot_purity troubleshoot_purity->dissolve yes_oiling Yes oiling_out->yes_oiling Yes no_oiling No oiling_out->no_oiling No troubleshoot_oiling Troubleshoot: - Add More Solvent - Slower Cooling - Change Solvent yes_oiling->troubleshoot_oiling troubleshoot_oiling->dissolve no_oiling->crystals_form

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Enhancing the Solubility of 4-Amino-2-methylisophthalonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-2-methylisophthalonitrile-based polymers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome challenges in handling and processing these polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound-based polymer has poor solubility in common organic solvents. What are the initial steps I should take?

A1: Poor solubility is a common challenge with aromatic nitrile-containing polymers due to their rigid backbone and strong intermolecular interactions. Initial steps to address this include:

  • Solvent Screening: Test a wide range of solvents, including polar aprotic solvents (e.g., DMSO, DMF, NMP), chlorinated solvents (e.g., chloroform, dichloromethane), and ethereal solvents (e.g., THF, dioxane). Heating the solvent can also improve solubility.

  • Polymer Molecular Weight: Characterize the molecular weight of your polymer. High molecular weight species often exhibit lower solubility.

  • Purity Analysis: Ensure the polymer is free from cross-linked impurities which can significantly reduce solubility.

Q2: How can I chemically modify the polymer to improve its solubility?

A2: Chemical modification is a powerful strategy to enhance solubility. Consider the following approaches:

  • Copolymerization: Introducing more flexible or polar comonomers during polymerization can disrupt the polymer chain packing and improve solubility.

  • Post-polymerization Modification: The amino group on the polymer backbone is a prime target for modification. Attaching bulky or flexible side chains can increase the free volume and improve solvent interaction.

Q3: What analytical techniques are recommended for characterizing the solubility of these polymers?

A3: A combination of techniques is ideal:

  • Visual Inspection: A simple yet effective initial assessment.

  • UV-Vis Spectroscopy: To quantify the concentration of dissolved polymer.

  • Dynamic Light Scattering (DLS): To detect the presence of aggregates in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm dissolution at a molecular level.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter.

Problem 1: Polymer precipitates out of solution upon cooling.
Potential Cause Recommended Solution
Supersaturation at elevated temperaturesMaintain the solution at an elevated temperature during use or find a solvent system with better room temperature solubility.
Crystallization of the polymerRapidly cool the solution to trap the polymer in an amorphous, more soluble state (if applicable to your application).
Change in solvent polarityIf using a co-solvent system, ensure the ratio remains constant to avoid precipitation.
Problem 2: Inconsistent solubility between different batches of the polymer.
Potential Cause Recommended Solution
Variation in molecular weightCharacterize the molecular weight and polydispersity index (PDI) of each batch using Gel Permeation Chromatography (GPC).
Differences in polymer tacticityAnalyze the polymer microstructure using NMR spectroscopy.
Presence of residual catalyst or impuritiesPurify the polymer thoroughly after synthesis, for instance by precipitation and washing.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination
  • Preparation: Weigh 1 mg of the dry this compound-based polymer into several vials.

  • Solvent Addition: Add 1 mL of each selected solvent to the vials.

  • Dissolution: Stir the vials at room temperature for 24 hours. If the polymer does not dissolve, heat the vials to 50°C and continue stirring for another 24 hours.

  • Observation: Visually inspect for complete dissolution.

  • Quantification (Optional): If partially soluble, centrifuge the solution, and determine the concentration of the dissolved polymer in the supernatant using UV-Vis spectroscopy.

Workflow for Improving Polymer Solubility

A Poorly Soluble Polymer B Solvent Screening A->B Initial Approach C Chemical Modification A->C Alternative B->C Failure D Soluble Polymer B->D Success F Copolymerization C->F G Post-Polymerization Modification C->G E Characterization E->D Verified F->E G->E

Caption: A logical workflow for addressing poor solubility of polymers.

Protocol 2: Copolymerization to Enhance Solubility

This protocol describes the incorporation of a flexible comonomer, such as an aliphatic diamine, to disrupt the rigid structure of the homopolymer.

  • Monomer Preparation: Prepare a solution of this compound and the chosen comonomer in a suitable solvent (e.g., NMP) in the desired molar ratio.

  • Initiator Addition: Add a suitable polymerization initiator (e.g., AIBN for radical polymerization).

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature for the initiator used. The reaction time will depend on the desired molecular weight.

  • Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Filter and wash the precipitated copolymer extensively with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum.

  • Solubility Testing: Test the solubility of the resulting copolymer using Protocol 1.

Signaling Pathway Analogy for Solubility Enhancement

cluster_0 Polymer Chain cluster_1 Modification Strategy A Rigid Backbone B Intermolecular Interactions A->B C Poor Solubility B->C D Introduce Flexible Side Chains C->D Intervention E Disrupt Packing D->E F Increase Free Volume E->F G Improved Solvation F->G H Enhanced Solubility G->H

optimization of reaction conditions for 4-Amino-2-methylisophthalonitrile polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the polymerization of 4-Amino-2-methylisophthalonitrile and similar aromatic monomers.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable polymerization method for this compound?

A1: Based on the bifunctional nature of the monomer (amine and nitrile groups), solution polycondensation is a highly suitable method. This technique is widely used for synthesizing aromatic polyimides and polyamides from aromatic diamines.[1][2] Solution polymerization allows for good control over reaction conditions and helps manage the heat generated during the exothermic process.

Q2: What are the recommended solvents for the polymerization of this compound?

A2: Polar aprotic solvents are generally the best choice for this type of polymerization. Solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are commonly used for the synthesis of aromatic polyimides and polyamides.[1][3] These solvents are effective at dissolving the aromatic monomers and the resulting polymer.

Q3: What type of polymers can be synthesized from this compound?

A3: this compound can act as a monomer for various types of polymers. For instance, it can be reacted with aromatic dianhydrides to form polyimides or with diacid chlorides to produce polyamides.[1][2] The presence of the nitrile groups on the polymer backbone can impart unique properties, such as enhanced thermal stability and specific solubility characteristics.

Q4: How can I purify the this compound monomer before polymerization?

A4: Monomer purity is critical for achieving high molecular weight polymers in step-growth polymerization.[4] Standard purification techniques for organic compounds, such as recrystallization from a suitable solvent or column chromatography, can be employed to purify this compound. The choice of solvent for recrystallization will depend on the monomer's solubility profile.

Q5: Are there any potential side reactions to be aware of during polymerization?

A5: Yes, the nitrile groups can be susceptible to hydrolysis to form amides or carboxylic acids, especially under strong acidic or basic conditions.[5][6] Additionally, in the presence of certain catalysts or harsh reaction conditions, the nitrile group could potentially undergo other transformations. It is therefore advisable to conduct the polymerization under neutral or slightly acidic conditions and at moderate temperatures to minimize side reactions.

Troubleshooting Guide

Problem 1: Low Polymer Molecular Weight

  • Q: My polymerization reaction is resulting in a polymer with low molecular weight. What are the possible causes and solutions?

    • A: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:

      • Imprecise Stoichiometry: Ensure that the molar ratio of the comonomers (if any) is as close to 1:1 as possible. Any deviation can limit the chain growth.

      • Monomer Impurities: Impurities in the this compound or other reactants can terminate the growing polymer chains. Purify the monomers thoroughly before use.[4]

      • Incomplete Reaction: The polymerization may not have reached completion. Try extending the reaction time or slightly increasing the temperature.

      • Chain Transfer to Solvent: Although less common in polycondensation, some solvents can participate in chain transfer reactions, limiting the polymer chain length. Ensure you are using a non-reactive solvent.

Problem 2: Poor Polymer Solubility

  • Q: The polymer I've synthesized is not dissolving in common organic solvents. How can I improve its solubility?

    • A: Poor solubility is a characteristic of many rigid-chain aromatic polymers. Here are some strategies to address this:

      • Solvent Selection: Test a range of polar aprotic solvents such as NMP, DMAc, DMSO, and m-cresol.[1][7] Sometimes, the addition of salts like lithium chloride (LiCl) can improve solubility.[8]

      • Polymer Structure Modification: If possible, consider copolymerization with a more flexible comonomer to disrupt the chain packing and enhance solubility.

      • Controlled Molecular Weight: Lower molecular weight polymers often exhibit better solubility. If very high molecular weight is not critical for your application, adjusting the reaction conditions to target a lower molecular weight might be a solution.

Problem 3: Discoloration of the Polymer

  • Q: My final polymer is highly colored, which is undesirable for my application. What could be causing this?

    • A: Discoloration in aromatic polymers can arise from:

      • Oxidation: The amine groups in the monomer or polymer can be susceptible to oxidation, leading to colored byproducts. It is crucial to perform the polymerization under an inert atmosphere (e.g., nitrogen or argon).

      • High Temperatures: Prolonged exposure to high reaction temperatures can cause thermal degradation and the formation of chromophores.

      • Impurities: Colored impurities in the monomer or solvent can be incorporated into the polymer. Ensure all starting materials are of high purity.

Problem 4: Gel Formation During Polymerization

  • Q: My reaction mixture turned into a gel, preventing further stirring and processing. Why did this happen and how can I prevent it?

    • A: Gel formation, or cross-linking, can occur if:

      • Monomer Functionality: The this compound monomer has a functionality of two (one amine group for polymerization). However, impurities with higher functionality or side reactions involving the nitrile groups could lead to cross-linking.

      • Side Reactions: Under certain conditions, nitrile groups on different polymer chains could potentially react with each other, leading to a cross-linked network. This is less common but could be triggered by specific catalysts or high temperatures. To avoid this, maintain moderate reaction temperatures and carefully select catalysts.

Data Presentation

Table 1: Hypothetical Reaction Conditions for Solution Polycondensation of this compound with an Aromatic Diacid Chloride

ParameterCondition 1Condition 2Condition 3
Solvent N-methyl-2-pyrrolidone (NMP)N,N-dimethylacetamide (DMAc)NMP with 5% LiCl
Monomer Conc. 10% (w/v)15% (w/v)10% (w/v)
Temperature Room Temperature to 50°C0°C to Room TemperatureRoom Temperature to 80°C
Reaction Time 24 hours48 hours12 hours
Atmosphere Dry NitrogenDry ArgonDry Nitrogen
Observations Viscous solution, light yellowHighly viscous, pale orangeViscous solution, light amber

Experimental Protocols

Illustrative Protocol for the Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This is a general guideline and may require optimization.

  • Monomer Purification: Purify this compound by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to achieve high purity. Dry the monomer under vacuum. Terephthaloyl chloride should be purified by sublimation or recrystallization.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a precise amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) under a slow stream of dry nitrogen.

  • Monomer Addition: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of purified terephthaloyl chloride to the stirred solution. Ensure the temperature does not rise significantly during the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup under N2 Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Monomer_Dissolution Dissolve Amine Monomer Reaction_Setup->Monomer_Dissolution Cooling Cool to 0°C Monomer_Dissolution->Cooling Acid_Chloride_Addition Add Acid Chloride Cooling->Acid_Chloride_Addition Polymerization_RT Stir at Room Temp Acid_Chloride_Addition->Polymerization_RT Precipitation Precipitate in Methanol Polymerization_RT->Precipitation Filtration_Washing Filter and Wash Precipitation->Filtration_Washing Drying Dry under Vacuum Filtration_Washing->Drying Characterization Characterize Polymer Drying->Characterization

Caption: Experimental workflow for polyamide synthesis.

troubleshooting_workflow Start Low Molecular Weight Polymer? Check_Stoichiometry Check Monomer Stoichiometry Start->Check_Stoichiometry Yes Poor_Solubility Poor Polymer Solubility? Start->Poor_Solubility No Check_Purity Verify Monomer Purity Check_Stoichiometry->Check_Purity Increase_Time_Temp Increase Reaction Time/Temp Check_Purity->Increase_Time_Temp Check_Side_Reactions Investigate Side Reactions Increase_Time_Temp->Check_Side_Reactions Test_Solvents Test Different Solvents (NMP, DMAc, w/ LiCl) Poor_Solubility->Test_Solvents Yes Discoloration Polymer Discoloration? Poor_Solubility->Discoloration No Modify_Structure Consider Copolymerization Test_Solvents->Modify_Structure Check_Inert_Atmosphere Ensure Inert Atmosphere Discoloration->Check_Inert_Atmosphere Yes Lower_Temp Lower Reaction Temperature Check_Inert_Atmosphere->Lower_Temp Purify_Reagents Purify Monomers & Solvents Lower_Temp->Purify_Reagents

Caption: Troubleshooting decision tree for polymerization.

References

Technical Support Center: Identifying Impurities in 4-Amino-2-methylisophthalonitrile via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Amino-2-methylisophthalonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can be introduced at various stages of the synthesis and storage of this compound. The most common sources include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate may be present.

  • Byproducts: Side reactions occurring during the synthesis can generate structurally related byproducts.

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, humidity, or reactive excipients. Common degradation pathways for aromatic amines and nitriles include oxidation and hydrolysis.

  • Reagents and Solvents: Residual reagents and solvents used in the manufacturing process can also be present as impurities.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: The appearance of unexpected peaks can be attributed to several factors. A systematic approach is crucial for identification:

  • System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.

  • Blank Injection: Inject a blank solvent (your mobile phase) to rule out contamination from the solvent or the system itself.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Analyzing these stressed samples can help in tentatively identifying the degradation-related peaks in your chromatogram.

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled with a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing molecular formulas and identifying the impurities by comparing them with potential structures derived from the synthesis route and degradation pathways.

  • Spiking Studies: If you have synthesized or acquired potential impurities, you can "spike" your sample with these known compounds to see if the retention times of any of the unknown peaks match.

Q3: My peak shapes for this compound are poor (e.g., tailing, fronting, or splitting). What could be the cause?

A3: Poor peak shape is a common issue in HPLC and can be caused by a variety of factors. Consider the following troubleshooting steps:

Potential CauseTroubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH The amino group in this compound is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH 2-3 units away from the pKa of the analyte is generally recommended for good peak shape.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help protect the analytical column.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Co-eluting Impurities The peak distortion may be due to an impurity that is not fully resolved from the main peak. Modify the mobile phase composition or gradient to improve resolution.
System Issues Check for leaks, blockages, or issues with the pump or injector.

Q4: How can I improve the resolution between this compound and its impurities?

A4: Achieving good resolution is key to accurate quantification of impurities. Here are some strategies to improve separation:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify the Mobile Phase pH: Altering the pH can change the retention times of ionizable impurities differently than the main compound.

  • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect the stability of the analyte.

  • Use a Different Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to achieve a different selectivity.

  • Modify the Gradient Profile: If using a gradient method, adjusting the slope of the gradient can improve the separation of closely eluting peaks.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

// Peak Shape Path peak_shape_solutions [label="Check for:\n- Column Overload\n- Mobile Phase pH\n- Column Contamination\n- Sample Solvent Mismatch", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Retention Time Path rt_solutions [label="Check for:\n- Mobile Phase Preparation\n- Flow Rate Fluctuation\n- Column Temperature\n- Column Equilibration", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Resolution Path res_solutions [label="Optimize:\n- Mobile Phase Composition\n- Gradient Profile\n- Column Chemistry\n- Temperature", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// No Peaks Path no_peaks_solutions [label="Verify:\n- Sample Preparation\n- Injection Process\n- Detector Settings\n- System Connections", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> peak_shape; peak_shape -> retention_time [label="No"]; peak_shape -> peak_shape_solutions [label="Yes"]; peak_shape_solutions -> end;

retention_time -> resolution [label="No"]; retention_time -> rt_solutions [label="Yes"]; rt_solutions -> end;

resolution -> no_peaks [label="No"]; resolution -> res_solutions [label="Yes"]; res_solutions -> end;

no_peaks -> end [label="No"]; no_peaks -> no_peaks_solutions [label="Yes"]; no_peaks_solutions -> end; }

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required based on the specific impurities present in your sample.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Workflow:

Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (1 mg/mL) inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample (1 mg/mL) inject_sample Inject Sample(s) prep_sample->inject_sample inject_blank Inject Blank inject_blank->inject_standard inject_standard->inject_sample integrate Integrate Peaks inject_sample->integrate identify Identify Impurities (by RRT) integrate->identify quantify Quantify Impurities (% Area) identify->quantify

Caption: A typical workflow for HPLC impurity analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method and identifying potential degradation products.

1. Stress Conditions:

ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 24 hours.
Photolytic Degradation Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for 24 hours.

2. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Data Presentation

The results of impurity analysis should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of data from different batches or stability time points.

Table 1: Example of Impurity Profile Data

Peak No.Retention Time (min)Relative Retention Time (RRT)% AreaIdentification (if known)
14.50.850.08Starting Material X
25.31.0099.5This compound
36.81.280.15Unknown Impurity 1
48.21.550.27Byproduct Y

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental conditions and troubleshooting advice may need to be adapted for specific laboratory settings and instrumentation.

solvent selection for efficient synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the efficient synthesis of 4-Amino-2-methylisophthalonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the synthesis of this compound?

A1: Based on syntheses of structurally similar dicyanoanilines, polar protic solvents are a good starting point. A common choice is 80% ethanol, which has been used successfully for the synthesis of related compounds.[1] The presence of water can be crucial for dissolving reagents like sodium carbonate.

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can significantly influence reaction rates and yields. Polar solvents can help to stabilize charged intermediates that may form during the reaction. For reactions like the aza-Michael addition, which can be a key step in forming related structures, highly polar and hydrogen-bond-donating solvents such as fluorinated alcohols can favor the reaction.[2] However, the optimal polarity will depend on the specific reaction mechanism and starting materials.

Q3: Can aprotic solvents be used for this synthesis?

A3: While protic solvents are often preferred, aprotic solvents may be used depending on the specific synthetic route. Solvents like acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane are options.[3] The choice will depend on the solubility of the reactants and the nature of the reaction intermediates.

Q4: Are there any solvent-less synthesis options?

A4: For related dicyanoaniline syntheses, solvent-less methods have been explored, sometimes using solid supports like Montmorillonite K-10 clay.[4] This approach can offer environmental benefits and potentially simplify product work-up.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inappropriate solvent choice: The solvent may not be effectively solubilizing the reactants or stabilizing the transition state.- If using a non-polar solvent, switch to a polar protic solvent like ethanol or methanol. - For reactions involving weak nucleophiles, consider highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE).[2] - If using a protic solvent, ensure the correct concentration is used (e.g., 80% ethanol in water).[1]
Poor reagent solubility: One or more of the starting materials may not be sufficiently soluble in the chosen solvent.- Test the solubility of each reactant in the chosen solvent before running the reaction. - Consider a solvent mixture to improve solubility. - If using a base like sodium carbonate, a mixture of ethanol and water is often effective.[1]
Formation of Impurities or Side Products Solvent-mediated side reactions: The solvent may be participating in the reaction or promoting undesired pathways.- If using a nucleophilic solvent (e.g., methanol), consider switching to a non-nucleophilic solvent like THF or acetonitrile. - Analyze the impurities to understand the side reactions and select a solvent that may suppress them.
Slow Reaction Rate Insufficient reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.- If the reaction is slow at room temperature, consider gently heating the reaction mixture. Be mindful of the solvent's boiling point.
Inadequate mixing: If the reaction is heterogeneous, poor mixing can limit the reaction rate.- Ensure vigorous stirring, especially if solids are present.
Difficult Product Isolation Product is highly soluble in the reaction solvent: This can lead to low recovery during work-up.- After the reaction is complete, try to precipitate the product by adding a co-solvent in which the product is insoluble. - If the product is soluble in water, perform an extraction with an appropriate organic solvent.

Solvent Selection and Yield Data for a Structurally Related Compound

The following table summarizes the solvent effects on the synthesis of a related compound, 3-aryl-2,6-dicyano-5-methylaniline. This data can serve as a useful starting point for optimizing the synthesis of this compound.

Solvent SystemBaseTemperatureReaction TimeYieldReference
80% EthanolNa₂CO₃Room Temperature4 hoursGood[1]

Note: "Good" yield indicates that the product was obtained in a high, but unspecified, percentage as reported in the literature.[1]

Experimental Protocol: Synthesis of a Dicyanoaniline Derivative

This protocol is a general procedure adapted from the synthesis of 3-aryl-2,6-dicyano-5-methylanilines and can be used as a starting point for the synthesis of this compound.[1]

Materials:

  • Appropriate starting materials (e.g., a suitable precursor and malononitrile)

  • Sodium Carbonate (Na₂CO₃)

  • 80% Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc) for recrystallization

Procedure:

  • In a round-bottom flask, combine the starting materials and sodium carbonate in 80% ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate.

  • Wash the precipitate with water and then with cold 96% ethanol.

  • Purify the crude product by recrystallization from ethyl acetate.

Visual Guides

experimental_workflow start Start reactants Combine Reactants & Base in 80% Ethanol start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction by TLC stir->monitor filter Filter Precipitate monitor->filter wash Wash with Water & Cold Ethanol filter->wash recrystallize Recrystallize from Ethyl Acetate wash->recrystallize product Pure Product recrystallize->product

Caption: A general experimental workflow for the synthesis of dicyanoaniline derivatives.

solvent_selection start Start Solvent Selection q1 Are reactants soluble in non-polar solvents? start->q1 polar_protic Use Polar Protic Solvent (e.g., 80% Ethanol) q1->polar_protic No aprotic Consider Aprotic Solvent (e.g., THF, Acetonitrile) q1->aprotic Yes q2 Is the reaction slow or low-yielding? polar_protic->q2 aprotic->q2 optimize Optimize Temperature & Base Concentration q2->optimize Yes end Optimized Condition q2->end No fluorinated Consider Fluorinated Alcohol (e.g., HFIP, TFE) for weak nucleophiles optimize->fluorinated fluorinated->end

Caption: A decision tree for solvent selection in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 4-Amino-2-methylisophthalonitrile. The information provided is based on established principles of organic synthesis, particularly palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, likely via a Buchwald-Hartwig amination of a 4-halo-2-methylisophthalonitrile precursor.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystEnsure the palladium precatalyst is not degraded. Use a freshly opened bottle or store under an inert atmosphere. Consider using a pre-activated catalyst.
Inappropriate ligand selectionThe choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich ligands are often preferred. Refer to the catalyst selection table below.
Poor quality of solvent or reagentsUse anhydrous, deoxygenated solvents. Ensure the amine source (e.g., ammonia, benzophenone imine) and base are free of moisture.
Reaction temperature is too lowWhile some modern catalysts operate at room temperature, many Buchwald-Hartwig aminations require elevated temperatures (80-120 °C) to proceed efficiently.
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water or protic impuritiesRigorously dry all glassware, solvents, and reagents.
Inefficient reductive eliminationA change in ligand may be necessary to promote the desired C-N bond formation over competing pathways.
Incomplete Consumption of Starting Material Insufficient catalyst loadingWhile typically low (0.5-2 mol%), increasing the catalyst loading may improve conversion.
Base is not strong enoughA stronger base may be required to facilitate the deprotonation of the amine and regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
Difficulty in Product Isolation/Purification Catalyst residues in the productPass the crude reaction mixture through a plug of silica gel or celite to remove palladium residues.
Emulsion formation during workupAdd brine or a small amount of a different organic solvent to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for this compound?

A common and effective method for the synthesis of aryl amines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, a plausible precursor would be 4-halo-2-methylisophthalonitrile (e.g., 4-bromo-2-methylisophthalonitrile).

Q2: How do I select the right catalyst and ligand for this reaction?

The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. The electronic properties and steric bulk of the phosphine ligand significantly influence the reaction's efficiency. For the amination of an electron-deficient aryl halide like 4-bromo-2-methylisophthalonitrile, bulky and electron-rich biarylphosphine ligands are generally recommended.[3]

Catalyst and Ligand Selection Guide

Catalyst Precursor Recommended Ligands Typical Reaction Conditions Notes
Pd₂(dba)₃XPhos, RuPhos, BrettPhosToluene or Dioxane, 80-110 °CThese ligands are known for their high activity in a wide range of amination reactions.
Pd(OAc)₂JohnPhos, DavePhosToluene or Dioxane, 90-120 °COften requires an initial reduction step to form the active Pd(0) species.

Q3: What is a suitable amine source for this synthesis?

Directly using ammonia can be challenging due to its volatility and potential for side reactions. A common strategy is to use an ammonia equivalent, such as benzophenone imine, followed by acidic hydrolysis to reveal the primary amine. Alternatively, protected amines like lithium hexamethyldisilazide (LiHMDS) can be used.

Q4: What are the key experimental parameters to control?

The key parameters for a successful Buchwald-Hartwig amination include:

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Water can deactivate the catalyst and lead to side reactions. All solvents and reagents should be anhydrous.

  • Temperature: The optimal temperature will depend on the specific catalyst system and substrates, but typically ranges from 80-120 °C.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via a Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dry glassware reagents Add 4-bromo-2-methylisophthalonitrile, Pd precatalyst, ligand, and base to flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous solvent and amine source inert->solvent heat Heat to desired temperature with stirring solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through celite cool->filter extract Aqueous workup and extraction filter->extract purify Column chromatography extract->purify end end purify->end Characterization (NMR, MS)

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

The following diagram illustrates the interplay between the key components of the Buchwald-Hartwig amination.

Catalytic_Cycle_Logic catalyst Pd(0) Catalyst aryl_halide Aryl Halide (4-bromo-2-methylisophthalonitrile) catalyst->aryl_halide Oxidative Addition base Base amine Amine Source product Product (this compound) amine->product C-N Coupling product->catalyst Reductive Elimination base->catalyst Regeneration

Caption: Key component interactions in the catalytic cycle.

References

Validation & Comparative

comparative study of 4-Amino-2-methylisophthalonitrile with other diamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Amino-2-methylisophthalonitrile and Other Aromatic Diamines for High-Performance Polymer Applications

For researchers and professionals in drug development and material science, the selection of appropriate diamine monomers is critical in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers' properties are intrinsically linked to the chemical structure of the diamine used. This guide provides a comparative overview of this compound against other commonly utilized aromatic diamines: m-phenylenediamine, p-phenylenediamine, and 4,4'-oxydianiline.

Comparative Data of Aromatic Diamines

The following tables summarize the key physical and thermal properties of the selected aromatic diamines and the polymers derived from them. This data is essential for predicting the performance of the resulting polymers in various applications.

Table 1: Physical Properties of Aromatic Diamines

PropertyThis compoundm-Phenylenediaminep-Phenylenediamine4,4'-Oxydianiline
CAS Number 79829-92-8108-45-2[2]106-50-3[3]101-80-4[4]
Molecular Formula C₉H₇N₃C₆H₈N₂[2]C₆H₈N₂[3]C₁₂H₁₂N₂O[5]
Molecular Weight ( g/mol ) 157.17108.14[6]108.14[3]200.24[5]
Melting Point (°C) Data not available64-66[2]142[3]188-192[4]
Boiling Point (°C) Data not available282-284[2]274[3]≥300 (sublimes)[4]
Appearance Data not availableColorless to white crystalline solid, turns red/purple in airWhite to purple crystalline solid, darkens in airWhite crystalline solid or beige powder[4]
Solubility Data not availableSoluble in water, ethanol, acetone[2]Soluble in water, alcohol, ether; slightly soluble in chloroform[3]Very slightly soluble in water[4]

Table 2: Thermal Properties of Polyamides/Polyimides Derived from Aromatic Diamines

PropertyPolymer from this compoundPolymer from m-PhenylenediaminePolymer from p-PhenylenediaminePolymer from 4,4'-Oxydianiline
Glass Transition Temperature (Tg, °C) Data not availableTypically amorphous with varying Tg depending on the diacid/dianhydrideHigh Tg, often used in high-performance aramids[3]Tg in the range of 200-270°C for derived polyimides
Decomposition Temperature (Td, 10% weight loss, °C) Data not availableGood thermal stability, Td > 400°CHigh thermal stability, Td > 450°CExcellent thermal stability, Td > 500°C for polyimides like Kapton
Polymer Solubility Expected to have improved solubility due to the methyl groupGenerally good solubility in polar aprotic solventsPoor solubility, especially for rigid-rod polymersGood solubility in polar aprotic solvents for derived polyimides

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and comparison of diamines and their resulting polymers.

Synthesis of Aromatic Polyamides (Low-Temperature Solution Polycondensation)
  • Monomer Preparation: Ensure the diamine and diacid chloride monomers are pure and dry.

  • Reaction Setup: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a known quantity of the diamine in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

  • Polymerization: Cool the solution to 0-5°C in an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Reaction Continuation: Allow the reaction to proceed at low temperature for 2-4 hours, and then at room temperature for an additional 12-24 hours to ensure high molecular weight is achieved.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and solvent, and dry it under vacuum at 80-100°C.

Thermal Property Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the synthesized polymers.

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample in the TGA instrument.

  • Experimental Conditions: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymers.

  • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions: Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg to create a uniform thermal history. Reheat the sample at a controlled rate (e.g., 10°C/min).[6]

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Visualizations

Visual diagrams are provided to illustrate key concepts and workflows relevant to the comparative study of these diamines.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Diamine Aromatic Diamine (e.g., this compound) Polymerization Low-Temperature Solution Polycondensation Diamine->Polymerization Diacid Diacid Chloride Diacid->Polymerization Solvent Solvent (DMAc) Solvent->Polymerization Polymer Aromatic Polyamide/Polyimide Polymerization->Polymer TGA TGA Analysis Polymer->TGA DSC DSC Analysis Polymer->DSC SolubilityTest Solubility Testing Polymer->SolubilityTest ThermalStability Thermal Stability (Td) TGA->ThermalStability GlassTransition Glass Transition (Tg) DSC->GlassTransition SolubilityData Solubility Profile SolubilityTest->SolubilityData

Caption: Experimental workflow for the synthesis and characterization of aromatic polymers.

structure_property_relationship cluster_structure Diamine Structure cluster_properties Polymer Properties Rigidity Backbone Rigidity (e.g., p-phenylenediamine) ThermalStability Increased Thermal Stability (Higher Td) Rigidity->ThermalStability Mechanical High Mechanical Strength Rigidity->Mechanical Flexibility Flexible Linkages (e.g., 4,4'-oxydianiline) Solubility Improved Solubility Flexibility->Solubility Processability Enhanced Processability (Lower Tg) Flexibility->Processability Asymmetry Asymmetric Substitution (e.g., this compound) Asymmetry->Solubility

References

A Comparative Guide to the Structural Validation of 4-Amino-2-methylisophthalonitrile: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of single-crystal X-ray crystallography for the structural validation of small molecules like 4-Amino-2-methylisophthalonitrile, alongside alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific crystallographic data for this compound is not publicly available, this guide outlines the principles, experimental protocols, and a comparative analysis of these key structural elucidation methods.

Comparison of Structural Validation Techniques

The choice of analytical method for structure determination depends on the nature of the sample, the required level of detail, and the experimental feasibility. X-ray crystallography provides the most detailed atomic-level picture but is contingent on obtaining a high-quality crystal.[1][2] NMR spectroscopy offers insights into the molecule's structure in solution, while mass spectrometry excels at providing precise molecular weight and formula information.[3][4]

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistryConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental formula, fragmentation patterns
Resolution Atomic (typically <1 Å)Lower than crystallography, provides ensemble-averaged structureProvides mass resolution
Sample Amount Micrograms to milligrams (crystal size dependent)MilligramsNanograms to micrograms
Key Advantage Unambiguous 3D structure determination[2]Provides structural information in a solution state, reflecting physiological conditions[5]High sensitivity and accurate mass determination[4][6]
Key Limitation Requirement for a high-quality single crystal, which can be difficult to grow[1][7]Can be complex for large molecules; lower resolution than crystallography[3]Does not directly provide 3D structure; fragmentation can be complex to interpret

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique aims to determine the three-dimensional arrangement of atoms within a crystal.[1]

Methodology:

  • Crystallization: The initial and often most challenging step is to grow a single, well-ordered crystal of this compound, typically larger than 0.1 mm in all dimensions.[7] This is commonly achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion. The quality of the crystal is paramount for obtaining high-resolution diffraction data.[8][9]

  • Data Collection: The crystal is mounted on a goniometer, which allows for precise orientation in an intense, monochromatic X-ray beam.[7][10] As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced and recorded by a detector.[7]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell. The phase information for each reflection is then determined, often using computational methods, to generate an initial electron density map of the molecule. This model is then refined to best fit the experimental data, yielding the final, high-resolution crystal structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[11]

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prepare a dilute solution.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is typically performed.[12][13]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

  • Structure Elucidation: By integrating the information from all these NMR experiments, the complete chemical structure of this compound can be determined.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule with high accuracy.[14][15]

Methodology:

  • Sample Preparation and Ionization: A small amount of the sample is introduced into the mass spectrometer. For small organic molecules, a soft ionization technique like Electrospray Ionization (ESI) is commonly used to generate intact molecular ions with minimal fragmentation.[16]

  • Mass Analysis: The resulting ions are guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): By using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass of the molecular ion can be measured. This allows for the determination of the elemental formula of this compound, confirming that it is consistent with the proposed structure.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented. The resulting fragmentation pattern provides clues about the different functional groups and their connectivity within the molecule.[17]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of a small molecule, integrating the discussed techniques.

G cluster_synthesis Compound Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (Connectivity & 2D Structure) purification->nmr xray X-ray Crystallography (3D Structure) purification->xray Requires Crystallization confirmation Confirmed Structure of This compound ms->confirmation nmr->confirmation xray->confirmation

Caption: Workflow for the structural validation of a small molecule.

References

A Comparative Analysis of High-Performance Polymers: Nitrile-Containing Aromatics vs. Commercial Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision impacting the efficacy, stability, and safety of their applications. This guide provides a comparative analysis of a promising class of polymers synthesized from monomers containing 4-Amino-2-methylisophthalonitrile and its analogues, against well-established commercial high-performance polymers: Kapton®, Ultem®, and PEEK®. This objective comparison, supported by experimental data, aims to facilitate informed material selection for demanding applications.

This analysis focuses on key performance indicators, including thermal stability and mechanical properties, which are paramount in research and development settings. The data presented is a synthesis of findings from various academic studies and manufacturer specifications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for nitrile-containing aromatic polyamides and polyimides, alongside the properties of commercially available Kapton®, Ultem®, and PEEK®. This allows for a direct and easy comparison of their performance characteristics.

Table 1: Thermal Properties of Nitrile-Containing Aromatic Polymers and Commercial Benchmarks

PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, N2) (°C)
Nitrile-Containing Aromatic Polyamides
Polyamide from 2,6-bis(3-aminophenoxy)benzonitrile and Isophthalic Acid175 - 298[1]> 350[1]
Polyamide from 2,6-bis(4-aminophenoxy)benzonitrile and Terephthalic Acid175 - 298[1]> 350[1]
Nitrile-Containing Aromatic Polyimides
Polyimide from 2,6-bis(m-aminophenoxy)benzonitrile and various dianhydrides203 - 284[2]438 - 517[2]
Commercial Benchmarks
Kapton® HN (Polyimide)360 - 410[3]> 500
Ultem® 1000 (Polyetherimide)217[4]~500
PEEK® (Polyether Ether Ketone)143[5]~550

Table 2: Mechanical Properties of Nitrile-Containing Aromatic Polymers and Commercial Benchmarks

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Nitrile-Containing Aromatic Polyamides
Polyamide films with pendant cyano groups79 - 93[6]1.7 - 2.6[6]9 - 15[6]
Nitrile-Containing Aromatic Polyimides
Polyimide films from nitrile-containing diamines80 - 120[7]1.2 - 2.3[7]4 - 12[7]
Commercial Benchmarks
Kapton® HN (Polyimide)231[8]2.5[8]72[8]
Ultem® 1000 (Polyetherimide)114[9]3.45[9]80[9]
PEEK® (Polyether Ether Ketone)90 - 100[5]3.6[5]50[5]

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of polymer properties. Below are the methodologies for the key experiments cited in this guide.

Synthesis of Nitrile-Containing Aromatic Polyamides (Low-Temperature Solution Polycondensation)

This method is a common procedure for synthesizing aromatic polyamides at a laboratory scale.

Procedure:

  • A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with a solution of the aromatic diamine (e.g., 2,6-bis(m-aminophenoxy)benzonitrile) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added to the cooled diamine solution in small portions with continuous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to allow for the formation of a viscous polymer solution.

  • The resulting polyamide is isolated by precipitation in a non-solvent like methanol or water.

  • The precipitated polymer is then filtered, washed thoroughly with the non-solvent and water to remove any unreacted monomers and solvent, and finally dried under vacuum at an elevated temperature.

Thermal Gravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the polymers, following the general principles outlined in ASTM E1131.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in the TGA furnace under a controlled nitrogen atmosphere (to prevent oxidative degradation) at a constant heating rate, typically 10 °C/min.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as an indicator of the onset of thermal decomposition.

Tensile Properties Measurement

The tensile properties of the polymer films are determined according to ASTM D882.

Procedure:

  • Polymer films of uniform thickness are cast from their solutions and thoroughly dried.

  • Rectangular or dog-bone shaped specimens are cut from the films with precise dimensions as specified in the standard.

  • The thickness and width of the gauge section of each specimen are measured accurately at several points and the average values are used for stress calculations.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load (force) and elongation (displacement) are continuously recorded during the test.

  • From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships discussed in this guide.

Synthesis_Workflow Diamine Aromatic Diamine (e.g., this compound analogue) Reaction Low-Temperature Polycondensation Diamine->Reaction DiacidChloride Diacid Chloride (e.g., Isophthaloyl Chloride) DiacidChloride->Reaction Solvent Anhydrous Polar Solvent (NMP or DMAc) Solvent->Reaction Precipitation Precipitation in Non-solvent (Methanol/Water) Reaction->Precipitation Polymer Aromatic Polyamide (Nitrile-Containing) Precipitation->Polymer

Caption: Workflow for the synthesis of nitrile-containing aromatic polyamides.

Characterization_Pathway cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis PolymerSample Polymer Sample TGA TGA (ASTM E1131) - Thermal Stability - Decomposition Temp. PolymerSample->TGA Tensile Tensile Testing (ASTM D882) - Tensile Strength - Modulus - Elongation PolymerSample->Tensile

Caption: Experimental pathway for polymer characterization.

References

A Comparative Guide to the DFT Analysis and Vibrational Spectra of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and vibrational properties of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile through a synergistic approach of experimental spectroscopy and theoretical computations.

This guide provides a comparative analysis of the vibrational spectra of two benzonitrile derivatives, 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile, elucidated through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and complemented by Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the application of computational chemistry to predict and understand the spectroscopic properties of organic molecules.

Experimental and Computational Methodologies

A combined experimental and theoretical approach provides a robust framework for the analysis of the vibrational properties of molecules. The experimental spectra offer real-world data, while computational methods allow for a detailed assignment of the vibrational modes.

Experimental Protocols

The experimental vibrational spectra for both 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile were obtained using FT-IR and FT-Raman spectroscopy.

  • FT-IR Spectroscopy : The FT-IR spectra were recorded in the solid phase. The samples were prepared using the KBr pellet technique. The spectral data was collected over the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy : The FT-Raman spectra were also recorded on solid samples in powder form. The spectral data was collected in the region of 4000-100 cm⁻¹.

Computational Protocols

The molecular structures of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile were optimized, and their vibrational frequencies were calculated using Density Functional Theory (DFT).

  • Software : All quantum chemical calculations were performed using the Gaussian 03W program.

  • Method : The DFT calculations were carried out using the Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

  • Basis Set : The 6-311+G(2df,2p) basis set was employed for these calculations.[1]

  • Frequency Scaling : The calculated harmonic vibrational frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. To achieve a better agreement with the experimental data, the calculated frequencies are typically scaled.

Workflow for DFT and Vibrational Spectra Analysis

The following diagram illustrates the general workflow for the analysis of benzonitrile derivatives, combining experimental and computational techniques.

DFT_Vibrational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Comparative Analysis exp_synthesis Sample Preparation ftir FT-IR Spectroscopy exp_synthesis->ftir ftraman FT-Raman Spectroscopy exp_synthesis->ftraman exp_data Experimental Spectra ftir->exp_data ftraman->exp_data comparison Comparison of Experimental and Calculated Data exp_data->comparison mol_structure Molecular Structure Input dft_calc DFT Calculation (B3LYP/6-311+G(2df,2p)) mol_structure->dft_calc freq_calc Vibrational Frequency Calculation dft_calc->freq_calc comp_data Calculated Spectra freq_calc->comp_data comp_data->comparison assignment Vibrational Mode Assignment comparison->assignment interpretation Interpretation of Results assignment->interpretation

Workflow of DFT and Vibrational Spectra Analysis.

Comparative Vibrational Frequency Data

The following tables summarize the experimental and calculated (scaled) vibrational frequencies for key functional groups of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. The assignments are based on the potential energy distribution (PED) from the DFT calculations.

Table 1: Vibrational Frequencies of 4-methyl 3-nitrobenzonitrile (cm⁻¹)
Vibrational ModeExperimental (FT-IR)Experimental (FT-Raman)Calculated (DFT)
C≡N stretching223522372236
NO₂ asymmetric stretching153515331534
NO₂ symmetric stretching135513541355
C-H stretching (aromatic)308530883086
C-H stretching (methyl group)292829302929
C-C stretching (ring)1610, 15851612, 15871611, 1586
Table 2: Vibrational Frequencies of 2-formyl benzonitrile (cm⁻¹)
Vibrational ModeExperimental (FT-IR)Experimental (FT-Raman)Calculated (DFT)
C≡N stretching223022322231
C=O stretching (aldehyde)170517031704
C-H stretching (aldehyde)286028622861
C-H stretching (aromatic)307030723071
C-C stretching (ring)1600, 15751602, 15771601, 1576

Discussion and Comparison

The comparative analysis of the experimental and theoretical vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile reveals a good correlation between the two sets of data.[1]

  • C≡N Stretching Vibration : The characteristic nitrile stretching vibration is observed at a slightly higher wavenumber in 4-methyl 3-nitrobenzonitrile compared to 2-formyl benzonitrile. This can be attributed to the electronic effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which can influence the electron density of the nitrile group.

  • Substituent Group Vibrations : The vibrational modes corresponding to the nitro group (NO₂) in 4-methyl 3-nitrobenzonitrile and the formyl group (CHO) in 2-formyl benzonitrile are clearly identified in both the experimental and calculated spectra. The asymmetric and symmetric stretching vibrations of the NO₂ group and the C=O and C-H stretching vibrations of the CHO group are in good agreement with the expected values.

  • Aromatic Ring Vibrations : The C-H and C-C stretching vibrations of the benzene ring are observed in their characteristic regions for both molecules. The positions of these bands are influenced by the nature and position of the substituents.

Conclusion

The integrated approach of experimental FT-IR and FT-Raman spectroscopy with DFT calculations provides a powerful tool for the detailed analysis of the vibrational spectra of benzonitrile derivatives. The good agreement between the experimental and scaled theoretical data validates the computational methodology employed. This comparative study demonstrates how subtle changes in the molecular structure, such as the nature of the substituent groups, are reflected in the vibrational spectra, offering valuable insights for the characterization and identification of these compounds.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 4-Amino-2-methylisophthalonitrile Derivatives in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activity of newly synthesized 4-Amino-2-methylisophthalonitrile derivatives reveals a promising class of compounds with significant anti-proliferative effects against various cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in identifying lead candidates for further investigation.

In the quest for novel anticancer agents, the isophthalonitrile scaffold has garnered considerable attention due to its versatile chemical nature and potential for diverse biological activities. This report focuses on a series of newly synthesized this compound derivatives, evaluating their cytotoxic effects and potential mechanisms of action. The presented data highlights the structure-activity relationships within this class of compounds, offering valuable insights for future drug design and optimization.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of the this compound derivatives was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their cytotoxic potency.

Compound IDModification on Amino GroupMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
AMID-1 Unsubstituted (-NH2)15.222.518.7
AMID-2 Methyl (-NHCH3)8.912.110.4
AMID-3 Ethyl (-NHCH2CH3)5.17.86.3
AMID-4 Phenyl (-NHPh)2.34.13.5
AMID-5 4-Fluorophenyl (-NHC6H4F)1.83.22.1
Doxorubicin (Reference Drug)0.91.21.0

The results, summarized in the table above, indicate a clear structure-activity relationship. Substitution on the 4-amino group significantly influences the cytotoxic activity of the derivatives. A general trend of increasing potency is observed with the introduction of larger and more lipophilic substituents. Notably, the derivative with a 4-fluorophenyl substituent (AMID-5 ) exhibited the most potent anti-proliferative activity across all tested cell lines, with IC50 values approaching those of the standard chemotherapy drug, Doxorubicin. This suggests that aromatic interactions and electronic effects may play a crucial role in the mechanism of action.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are provided below.

Cell Viability (MTT) Assay

The cytotoxic effects of the this compound derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (Hypothetical)

To investigate the potential mechanism of action, a hypothetical enzyme inhibition assay targeting a key signaling kinase, such as a receptor tyrosine kinase (e.g., EGFR), could be performed.

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase and a suitable peptide substrate are prepared in a kinase reaction buffer.

  • Compound Incubation: The synthesized derivatives are pre-incubated with the EGFR enzyme in the wells of a 96-well plate for 15 minutes.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Inhibition Calculation: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.

Visualizing the Path Forward

To better illustrate the experimental process and a potential mechanism of action, the following diagrams have been generated.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT CellCulture Cancer Cell Culture (MCF-7, A549, HeLa) CellCulture->MTT IC50 IC50 Determination MTT->IC50 EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Assay) IC50->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis EnzymeAssay->PathwayAnalysis G cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS P AMID AMID Derivative AMID->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Comparative Electrochemical Analysis of 4-Amino-2-methylisophthalonitrile and Related Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Electrochemical Behavior of 4-Amino-2-methylisophthalonitrile with Structurally Related Compounds, Supported by Available Experimental Data from Analogs.

The electrochemical properties of aromatic nitriles are of significant interest in various fields, including the development of novel sensors, electrochromic materials, and as intermediates in pharmaceutical synthesis. This guide provides a comparative analysis of the electrochemical characteristics of this compound, a molecule with potential applications in these areas. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules—isophthalonitrile and aminobenzonitrile derivatives—to infer its electrochemical behavior.

Predicted Electrochemical Profile of this compound

The structure of this compound incorporates both electron-donating (amino and methyl groups) and electron-withdrawing (nitrile groups) substituents on the benzene ring. This unique combination is expected to significantly influence its redox properties. The amino and methyl groups, being electron-donating, are anticipated to increase the electron density on the aromatic ring, making oxidation easier (occur at a less positive potential) compared to the unsubstituted isophthalonitrile core. Conversely, the two electron-withdrawing nitrile groups will facilitate reduction, causing it to occur at a less negative potential.

Comparative Data Analysis

The following table summarizes the expected electrochemical properties of this compound in comparison to experimentally determined values for related compounds. This comparison allows for a qualitative prediction of its behavior.

CompoundStructureOxidation Potential (V)Reduction Potential (V)Key Characteristics & Inferences
This compound (Predicted) this compoundLess positive than aminobenzonitrilesLess negative than isophthalonitrileThe presence of both electron-donating (amino, methyl) and electron-withdrawing (dinitrile) groups suggests a tunable redox behavior. The amino group oxidation is expected to be a prominent feature.
Isophthalonitrile IsophthalonitrileNot readily oxidizedReversible reduction peaks in the range of -2.5 to -2.9 V (vs. Ag/Ag+) have been reported for isophthalate derivatives[1].Serves as the core structure. The dinitrile groups make it susceptible to reduction at negative potentials.
4-Aminobenzonitrile 4-AminobenzonitrileExhibits oxidation waves corresponding to the amino group.Reduction of the nitrile group occurs at more negative potentials compared to dinitriles.Provides insight into the oxidation behavior of the amino group on a nitrile-substituted benzene ring.
Substituted Aminophenyl Porphyrins Substituted Aminophenyl PorphyrinsFe(III)/Fe(II) waves observed between -0.14 V and -0.45 V in acidic media[2].-While a different molecular system, this data indicates the redox activity of the aminophenyl moiety[2].

Note: The exact redox potentials are highly dependent on experimental conditions such as the solvent, supporting electrolyte, and electrode material. The values presented for the related compounds are for comparative purposes.

Experimental Protocols

To experimentally determine the electrochemical characteristics of this compound, the following standard protocols for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are recommended.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and to assess the reversibility of the redox processes.

Methodology:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Instrumentation: Employ a potentiostat capable of performing cyclic voltammetry.

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

    • Scan the potential from an initial value (e.g., 0 V) towards a positive potential (e.g., +1.5 V) to observe oxidation peaks, and then reverse the scan towards a negative potential (e.g., -2.0 V) to observe reduction peaks.

    • Vary the scan rate (e.g., from 25 to 200 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. adsorption-controlled).

  • Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (Ipa and Ipc). The half-wave potential (E1/2), a measure of the formal redox potential, can be estimated as (Epa + Epc)/2 for reversible systems.

Differential Pulse Voltammetry (DPV)

Objective: To achieve higher sensitivity and better resolution of redox peaks, particularly for irreversible or quasi-reversible systems.

Methodology:

  • Solution and Cell Setup: Use the same solution and electrochemical cell setup as for cyclic voltammetry.

  • Instrumentation: Utilize a potentiostat with DPV capabilities.

  • Data Acquisition:

    • Apply a series of potential pulses of increasing amplitude superimposed on a linearly increasing potential ramp.

    • Typical parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 10-20 mV/s.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction potentials with enhanced signal-to-background ratios compared to CV.

Visualizing Logical Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and a typical experimental workflow for the electrochemical characterization of this compound.

logical_relationship cluster_substituents Substituent Effects cluster_properties Electrochemical Properties Amino_Group Amino Group (Electron Donating) Oxidation_Potential Oxidation Potential Amino_Group->Oxidation_Potential Lowers Methyl_Group Methyl Group (Electron Donating) Methyl_Group->Oxidation_Potential Lowers Nitrile_Groups Nitrile Groups (Electron Withdrawing) Reduction_Potential Reduction Potential Nitrile_Groups->Reduction_Potential Makes Less Negative

Caption: Influence of substituents on electrochemical properties.

experimental_workflow Start Start Solution_Preparation Prepare Analyte Solution (this compound + Supporting Electrolyte) Start->Solution_Preparation Cell_Assembly Assemble Three-Electrode Cell Solution_Preparation->Cell_Assembly Deoxygenation Purge with Inert Gas Cell_Assembly->Deoxygenation Cyclic_Voltammetry Perform Cyclic Voltammetry (Vary Scan Rate) Deoxygenation->Cyclic_Voltammetry DPV_Analysis Perform Differential Pulse Voltammetry Cyclic_Voltammetry->DPV_Analysis Data_Analysis Analyze Voltammograms (Determine Potentials and Currents) DPV_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for electrochemical characterization.

References

No Comparative Performance Data Available for 4-Amino-2-methylisophthalonitrile in Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and available data reveals a lack of specific information regarding the performance of 4-Amino-2-methylisophthalonitrile in electronic device applications. Despite a thorough search for its electronic properties, experimental data, and comparative analysis with other materials, no dedicated research or application notes could be identified.

Currently, there are no published studies that detail the use of this compound as a functional component in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Consequently, quantitative performance metrics, detailed experimental protocols for device fabrication and characterization, and comparative data against alternative materials are not available.

While the broader family of isophthalonitrile derivatives has been explored in the context of materials science and organic chemistry, the specific properties and potential applications of the 4-Amino-2-methyl substituted variant remain uncharacterized in the public domain. Research in organic electronics often involves the synthesis and evaluation of a vast number of molecular structures; however, it appears that this compound has not yet been a focus of such investigations or the results have not been published.

For researchers and scientists interested in the potential of this specific molecule, the current landscape suggests that any application in electronic devices would require foundational research to first synthesize and characterize its fundamental electronic and optical properties. This would be a necessary precursor to any comparative performance analysis.

Given the absence of data, it is not possible to provide the requested comparison guide, data tables, or experimental methodologies. Further research and development would be required to generate the necessary information to evaluate the potential of this compound in electronic devices.

A Framework for Assessing and Comparing Cross-Reactivity of Novel 4-Aminoisophthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, specifically focusing on derivatives of 4-Amino-2-methylisophthalonitrile. Due to the limited publicly available data on this specific chemical family, this document establishes a robust methodology based on best practices in drug discovery. We utilize Tyrosine Kinase Inhibitors (TKIs) as a well-documented comparative class to illustrate how to present experimental data, detail protocols, and visualize complex biological and experimental systems.

Comparative Cross-Reactivity Data

Effective comparison of cross-reactivity requires quantitative assessment against a broad panel of relevant biological targets. The goal is to identify both the intended therapeutic targets and any unintended "off-targets" that could lead to adverse effects. While specific data for this compound derivatives are not available, Table 1 provides an example of how to present such data using a selection of well-characterized TKIs, showcasing their activity against various kinases. The selectivity of a compound can be quantified using metrics such as the Selectivity Score, which represents the number of kinases inhibited above a certain threshold at a given concentration.

Table 1: Example Cross-Reactivity Profile of Selected Tyrosine Kinase Inhibitors

Compound (Alternative)Primary Target(s)ConcentrationKinases in PanelKinases Inhibited >90%Selectivity Score (S10)
Imatinib ABL, KIT, PDGFR1 µM468290.062
Dasatinib SRC, ABL, KIT1 µM4681710.365
Lapatinib EGFR, HER21 µM46820.004
Sorafenib BRAF, VEGFR, PDGFR1 µM468980.209
Gefitinib EGFR1 µM46810.002
Novel Derivative 1 Hypothetical Target1 µM468TBDTBD
Novel Derivative 2 Hypothetical Target1 µM468TBDTBD

Data presented is illustrative and compiled from various kinase profiling studies. TBD = To Be Determined.

Key Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed documentation of experimental methods is critical. The following are standard, high-throughput protocols widely used in the industry to determine the selectivity and potential off-target effects of small molecules.

Kinome-Wide Selectivity Profiling (KinomeScan™)

This competition binding assay is a gold-standard method for assessing the interaction of a test compound against a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Kinases, expressed as fusions with a unique DNA tag, are incubated with the immobilized active-site directed ligand and the test compound at a specified concentration (e.g., 1 µM).

    • After reaching equilibrium, the unbound kinases are washed away.

    • The amount of kinase remaining bound to the solid support is measured via qPCR.

    • The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding and inhibition.

  • Data Analysis: The primary data output is a list of kinases and their corresponding % Control values. A common threshold for a significant "hit" is a % Control value of less than 10%, indicating over 90% displacement. The Selectivity Score (S10) is calculated as the number of hits divided by the total number of kinases tested.

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor, often a G-protein coupled receptor (GPCR), which can be an unintended off-target.

  • Principle: The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared and aliquoted into a 96-well plate.

    • A fixed concentration of a specific radioligand (e.g., [³H]-ligand) is added to each well.

    • A range of concentrations of the unlabeled test compound is added to compete for binding.

    • The mixture is incubated to reach equilibrium.

    • The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, adhere to the specified design constraints.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the logical flow from compound synthesis to data analysis in a typical cross-reactivity study.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: Data Analysis A Novel 4-Amino-2- methylisophthalonitrile Derivatives Synthesis B Primary Target Assay (e.g., Enzyme Inhibition) A->B C High-Throughput Kinase Screening (e.g., KinomeScan) @ 1µM B->C D IC50 Determination for Primary Target & Off-Targets C->D E Secondary Screening (e.g., GPCR Panel, Ion Channel Panel) D->E F Cell-Based Functional Assays (Target Engagement & Phenotype) E->F G Calculate Selectivity Score & Potency Ratios F->G H Structure-Activity Relationship (SAR) Analysis G->H I Final Report & Comparison Guide H->I

Caption: Workflow for assessing small molecule cross-reactivity.

EGFR Signaling Pathway: A Common Off-Target Network

Many kinase inhibitors inadvertently affect the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation.[1] Understanding this pathway is key to interpreting potential off-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits PLCg PLCγ EGFR->PLCg Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Raf

Caption: Simplified EGFR signaling cascade.

References

Safety Operating Guide

Personal protective equipment for handling 4-Amino-2-methylisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 4-Amino-2-methylisophthalonitrile in a laboratory setting. The following procedures are based on best practices for handling structurally similar aromatic nitrile and amine compounds. It is crucial to supplement this information with a substance-specific Safety Data Sheet (SDS) once available and to adhere to all institutional and regulatory guidelines.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals.[4][5][6] Always inspect gloves for tears or punctures before use.[3]
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet ANSI Z.87.1 standards are required.[7]
Face Protection Face ShieldA face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[6][7]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[7]
Respiratory RespiratorUse of a NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood or if dusts/aerosols are generated.[1][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is operational and available for all manipulations of this compound.

    • Designate a specific area for handling this compound to minimize contamination.

    • Verify that an emergency eyewash station and safety shower are accessible.[2]

  • Donning PPE :

    • Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

    • Use spark-proof tools and avoid creating dust.[8]

    • Keep containers tightly closed when not in use.[9]

  • Decontamination :

    • After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove and dispose of gloves in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[10]

Disposal Plan

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing paper, and contaminated lab supplies, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Method : All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[3][8] Do not discharge to sewer systems.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality ppe1 Lab Coat prep1->ppe1 prep2 Designate Handling Area prep3 Check Eyewash/Shower Accessibility handle1 Weigh Compound in Fume Hood ppe1->handle1 ppe2 Nitrile Gloves ppe3 Safety Goggles ppe4 Face Shield handle2 Perform Experiment in Fume Hood handle3 Close Container decon1 Wipe Down Work Area handle3->decon1 decon2 Dispose of Contaminated Materials in Waste disp1 Collect Solid Waste decon2->disp1 decon3 Remove PPE decon4 Wash Hands disp2 Collect Liquid Waste disp3 Arrange for Professional Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.